molecular formula C16H15NO2 B026457 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL CAS No. 181696-73-1

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Cat. No.: B026457
CAS No.: 181696-73-1
M. Wt: 253.29 g/mol
InChI Key: LOFHVOCXHGAVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview & Applications 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS 181696-73-1), also known as QC-1530, is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. As a dihydroisoxazole derivative, it serves as a versatile building block and key intermediate in organic synthesis. Its structure is particularly valuable for developing novel therapeutic agents and probing biochemical pathways. Key Characteristics This compound is supplied as a white to off-white powder with a certified purity of ≥99% . It has a molecular formula of C 16 H 15 NO 2 and a molecular weight of 253.30 g/mol . Key physical properties include a boiling point of approximately 400.52°C at 760 mmHg and a flash point of about 196.03°C . Quality & Handling To preserve stability and purity, the product is meticulously packaged in airtight, light-resistant containers. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHVOCXHGAVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444793
Record name 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181696-73-1
Record name 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. This heterocyclic compound, identified by the CAS Number 181696-73-1, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. This document collates available data on its chemical and physical characteristics, outlines a general experimental approach for its synthesis and characterization, and discusses the established mechanism of action for the broader isoxazoline class of molecules. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties

This compound is an off-white solid.[1] Its molecular structure and key identifiers are presented below.

Table 1: Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 181696-73-1
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.3 g/mol
Canonical SMILES CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O

The majority of the available physicochemical data for this compound are predicted through computational models. These values provide useful estimates for experimental design and analytical method development.

Table 2: Predicted Physicochemical Data

PropertyPredicted Value
Boiling Point 401 °C
Density 1.16 g/cm³
pKa 12.97 ± 0.60
LogP (XLogP3) 3.1
Flash Point 196 °C
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthetic pathway of Valdecoxib. The general synthetic route involves a two-step process starting from deoxybenzoin.

General Synthesis Pathway

The synthesis commences with the oximation of deoxybenzoin, followed by a cyclization reaction to form the dihydroisoxazole ring.

G Deoxybenzoin Deoxybenzoin Deoxybenzoin_Oxime Deoxybenzoin Oxime Deoxybenzoin->Deoxybenzoin_Oxime Oximation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Deoxybenzoin_Oxime Target_Compound This compound Deoxybenzoin_Oxime->Target_Compound Cyclization Base_EthylAcetate Base (e.g., n-BuLi) + Ethyl Acetate Base_EthylAcetate->Target_Compound

Synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of Deoxybenzoin Oxime (Oximation)

  • Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve deoxybenzoin in ethanol in a round-bottom flask.

    • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Add the hydroxylamine solution to the deoxybenzoin solution.

    • Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the crude deoxybenzoin oxime, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 2: Synthesis of this compound (Cyclization)

  • Materials: Deoxybenzoin oxime, a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), ethyl acetate.

  • Procedure:

    • Dissolve the purified deoxybenzoin oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution (e.g., to -78 °C).

    • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the cooled oxime solution.

    • Stir the resulting mixture at a low temperature for a defined period to allow for deprotonation.

    • Add ethyl acetate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Characteristic peaks for the methyl, phenyl, and dihydroisoxazole ring protons and carbons would be expected.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule. Expected characteristic absorption bands include those for the O-H, C-N, and C=N bonds of the dihydroisoxazol-ol ring system.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Context and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the broader class of isoxazoline compounds exhibits significant biological activity, particularly as ectoparasiticides.

General Mechanism of Action of Isoxazolines

Isoxazolines are known to be non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in the nervous systems of invertebrates. This antagonism blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and eventual death of the parasite. The selectivity of these compounds for invertebrate over mammalian receptors ensures a favorable safety profile for use in veterinary medicine.

G cluster_neuron Invertebrate Neuron GABA_Receptor GABA-gated Cl- Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Normal Function Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Blockage Glutamate_Receptor Glutamate-gated Cl- Channel Glutamate_Receptor->Chloride_Influx Normal Function Glutamate_Receptor->Hyperexcitation Blockage Isoxazoline Isoxazoline Compound Isoxazoline->GABA_Receptor Antagonism Isoxazoline->Glutamate_Receptor Antagonism Hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Signal) Chloride_Influx->Hyperpolarization Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

General signaling pathway for isoxazolines.
Role as a Precursor to Valdecoxib

The primary significance of this compound in drug development is its role as a precursor in the synthesis of Valdecoxib. Valdecoxib is a selective COX-2 inhibitor. The synthesis involves the dehydration of the hydroxyl group and subsequent sulfonation and amination of one of the phenyl rings.

G Target_Compound This compound Isoxazole_Intermediate 5-Methyl-3,4-diphenylisoxazole Target_Compound->Isoxazole_Intermediate Step 1 Dehydration Dehydration Dehydration->Isoxazole_Intermediate Sulfonyl_Chloride Sulfonyl Chloride Intermediate Isoxazole_Intermediate->Sulfonyl_Chloride Step 2 Sulfonation Sulfonation (e.g., ClSO3H) Sulfonation->Sulfonyl_Chloride Valdecoxib Valdecoxib Sulfonyl_Chloride->Valdecoxib Step 3 Amination Amination (e.g., NH4OH) Amination->Valdecoxib

Synthesis of Valdecoxib from the target compound.

Conclusion

This compound is a compound of significant interest due to its integral role in the synthesis of the COX-2 inhibitor, Valdecoxib. While comprehensive experimental data on its physicochemical properties are limited, available predicted values offer a solid foundation for further investigation. The general synthetic pathway is well-established, providing a clear route for its laboratory-scale preparation and subsequent use in drug development workflows. The broader biological activity of the isoxazoline class highlights a potential for further exploration of derivatives for various therapeutic applications. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important chemical intermediate.

References

Spectroscopic Profile of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. Dihydroisoxazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. An in-depth understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development.

While direct experimental spectra for this compound are not widely published, this document compiles a detailed, predicted spectroscopic profile based on the analysis of closely related analogs and established principles of spectroscopic interpretation. The data herein serves as a valuable reference for researchers working with this and similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20 - 7.50m10HAromatic protons (2 x C₆H₅)
~4.50s1HCH at C4
~2.50s1HOH at C5
~1.60s3HCH₃ at C5

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~158C=N (C3)
~125 - 140Aromatic carbons
~95C-O (C5)
~60C-H (C4)
~25CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (hydroxyl)
~3060MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1600MediumC=N stretch (isoxazoline ring)
~1490, 1450StrongAromatic C=C stretch
~1250MediumC-N stretch
~1050MediumC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
253.11[M]⁺ (Molecular Ion)
238.09[M - CH₃]⁺
235.10[M - H₂O]⁺
105.03[C₆H₅CO]⁺
77.04[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis

A common route to synthesize 5-hydroxy-4,5-dihydroisoxazoles involves the reaction of a corresponding chalcone (α,β-unsaturated ketone) with hydroxylamine.

  • Chalcone Formation: Equimolar amounts of a substituted acetophenone (e.g., 1-phenylpropan-1-one) and benzaldehyde are dissolved in ethanol. A catalytic amount of a base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product chalcone is then isolated by precipitation and recrystallization.

  • Cyclization: The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid. An excess of hydroxylamine hydrochloride is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (2-5 seconds).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution, the compound is dissolved in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range to detect the molecular ion and characteristic fragment ions.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized heterocyclic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_information Information Obtained NMR NMR Connectivity Proton & Carbon Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (e.g., -OH, C=N) IR->Functional_Groups MS MS Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure Confirmed Structure of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol (CAS Number: 181696-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and significance of the compound with CAS number 181696-73-1, identified as 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol. This compound is a notable intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and is also classified as a related impurity of Parecoxib (Parecoxib Impurity 22).[1] This document details its chemical characteristics, provides an experimental protocol for its synthesis, and visualizes key chemical pathways and relationships using Graphviz diagrams. The information presented is intended to support research, analytical method development, and quality control applications in the pharmaceutical industry.[2][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol are summarized in the table below.

PropertyValueReference(s)
CAS Number 181696-73-1
Chemical Name 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol[4]
Synonyms 5-Hydroxy-5-methyl-3,4-diphenylisoxazoline, Parecoxib Impurity 22[2]
Molecular Formula C₁₆H₁₅NO₂[5][3][6]
Molecular Weight 253.30 g/mol [1][6]
Appearance Off-White Solid[4]
Purity Specification ≥ 95%[7]
SMILES String CC1(C(C2=CC=CC=C2)C(C3=CC=CC=C3)=NO1)O[5]
Long-Term Storage Store in a cool, dry place[7]

Role as a Pharmaceutical Intermediate and Impurity

CAS 181696-73-1 serves a dual role in pharmaceutical manufacturing. It is a key intermediate for the synthesis of Valdecoxib, a selective COX-2 inhibitor.[1] The synthesis of Valdecoxib from this intermediate involves further chemical transformations. Concurrently, it is recognized as a process-related impurity in the production of Parecoxib, which is a prodrug of Valdecoxib. As such, it is used as a reference standard in analytical research and quality control to ensure the purity and consistency of Parecoxib formulations.[2][3]

G Logical Relationship of CAS 181696-73-1 cluster_synthesis Synthesis Pathway cluster_impurity Impurity Relationship Phenylbenzyl_ketone_oxime Phenylbenzyl Ketone Oxime CAS_181696_73_1 CAS 181696-73-1 (4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol) Phenylbenzyl_ketone_oxime->CAS_181696_73_1 Intermediate Synthesis Valdecoxib Valdecoxib CAS_181696_73_1->Valdecoxib Intermediate For Parecoxib Parecoxib Valdecoxib->Parecoxib Precursor For Impurity CAS 181696-73-1 (Parecoxib Impurity 22) API Parecoxib (API) Impurity->API Impurity Of

Caption: Relationship of CAS 181696-73-1 as an intermediate and impurity.

Experimental Protocols

Synthesis of 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol

A documented method for the synthesis of this compound involves the reaction of phenylbenzyl ketone oxime with ethyl acetate in a lithium diisopropylamine (LDA)/tetrahydrofuran (THF) system.[8] This reaction is a key step in a patented method for preparing Parecoxib.[8]

Materials and Reagents:

  • Phenylbenzyl ketone oxime

  • Ethyl acetate

  • Lithium diisopropylamine (LDA) in Tetrahydrofuran (THF) solution

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylbenzyl ketone oxime in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Cyclization: Slowly add a solution of lithium diisopropylamine (LDA) in THF to the reaction mixture while maintaining the low temperature.

  • Addition of Acetyl Source: Following the deprotonation by LDA, add ethyl acetate dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at low temperature for a specified period, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol.[8]

G Synthesis Workflow for CAS 181696-73-1 A Phenylbenzyl Ketone Oxime (in THF) C Reaction Mixture (Low Temperature) A->C Reactant B Lithium Diisopropylamine (LDA) Ethyl Acetate B->C Reagents D Aqueous Workup & Purification C->D Crude Product E CAS 181696-73-1 (Final Product) D->E Purified Product

Caption: Synthesis workflow for 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements: Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7] Refer to the material safety data sheet (MSDS) for complete safety and handling information. This product is intended for research and development use only by technically qualified individuals.[7]

References

The Formation of Diphenyl-dihydroisoxazol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of diphenyl-dihydroisoxazol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents a consolidated summary of quantitative data for a range of derivatives.

Introduction

Diphenyl-dihydroisoxazol derivatives, also known as diphenyl-isoxazolines, are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The synthesis of these derivatives is therefore a critical area of research in drug discovery and development. The two predominant and versatile methods for constructing the diphenyl-dihydroisoxazol core are the 1,3-dipolar cycloaddition of nitrile oxides with styrenes and the cyclocondensation of chalcones with hydroxylamine. This guide will delve into the mechanistic intricacies and practical execution of both methodologies.

Core Mechanisms of Formation

The formation of diphenyl-dihydroisoxazol derivatives is primarily achieved through two distinct and efficient synthetic strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

1,3-Dipolar Cycloaddition of Nitrile Oxides

This approach is a powerful tool for constructing the isoxazoline ring with high regioselectivity. The reaction proceeds via a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile), typically a substituted styrene for the synthesis of diphenyl derivatives.

The nitrile oxide is a reactive intermediate and is generally generated in situ from a stable precursor. A common method involves the dehydration of α-nitroketones in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), or the dehydrohalogenation of a hydroxamoyl halide, which is itself formed from the corresponding aldoxime.[1] The nitrile oxide then readily undergoes cycloaddition with the alkene to yield the 3,5-disubstituted dihydroisoxazol derivative. The regioselectivity of the reaction is governed by the electronic and steric properties of both the nitrile oxide and the alkene.

G cluster_0 Nitrile Oxide Formation (from Aldoxime) cluster_1 1,3-Dipolar Cycloaddition Benzaldoxime Hydroxamoyl_Chloride Benzaldoxime->Hydroxamoyl_Chloride + Cl2 Nitrile_Oxide Hydroxamoyl_Chloride->Nitrile_Oxide - HCl (Base) Nitrile_Oxide_2 Diphenyl_Dihydroisoxazole Nitrile_Oxide_2->Diphenyl_Dihydroisoxazole + Styrene Styrene

Figure 1: 1,3-Dipolar Cycloaddition Pathway.
Cyclocondensation of Chalcones with Hydroxylamine

This widely used method involves the reaction of a diphenyl-substituted α,β-unsaturated ketone (a chalcone) with hydroxylamine, typically as hydroxylamine hydrochloride in the presence of a base. The reaction is believed to proceed through an initial Michael addition of the hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization of the resulting intermediate, where the hydroxyl group attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable dihydroisoxazol ring. The choice of base and solvent can influence the reaction rate and yield.[2][3]

G Chalcone Michael_Adduct Chalcone->Michael_Adduct + Hydroxylamine (Michael Addition) Hydroxylamine NH2OH Cyclic_Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Diphenyl_Dihydroisoxazole Cyclic_Intermediate->Diphenyl_Dihydroisoxazole - H2O (Dehydration)

Figure 2: Chalcone Cyclocondensation Pathway.

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of diphenyl-dihydroisoxazol derivatives based on the two primary mechanisms.

Protocol for 1,3-Dipolar Cycloaddition of an α-Nitroketone with Styrene

This protocol is adapted from a procedure utilizing p-TsOH as a catalyst.[1]

Materials:

  • α-Benzoylnitromethane (or other substituted phenylnitroketone)

  • Styrene (or substituted styrene)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of the α-nitroketone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the alkene (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).

  • The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure diphenyl-dihydroisoxazol derivative.[3]

  • The purified product is dried, and the yield is calculated. The product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and melting point analysis.

Protocol for Cyclocondensation of a Chalcone with Hydroxylamine

This protocol is a generalized procedure based on several reported methods.[2][4][5]

Materials:

  • 1,3-Diphenylpropenone (Chalcone) or a substituted derivative

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate or Potassium hydroxide

  • Ethanol

  • Glacial acetic acid (optional, can be used as a catalyst and solvent)[1][6]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.02 mol) is taken in a round-bottom flask containing ethanol (25 mL).[2][4]

  • The reaction mixture is heated to reflux with constant stirring for 6-8 hours. The reaction progress is monitored by TLC.[2]

  • After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with stirring.[6][7]

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried.[7]

  • The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure diphenyl-dihydroisoxazol derivative.[1]

  • The final product's purity is assessed, and it is characterized by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation: Synthesis of Diphenyl-Dihydroisoxazol Derivatives

The following tables summarize quantitative data for the synthesis of various diphenyl-dihydroisoxazol derivatives reported in the literature.

Table 1: Synthesis via 1,3-Dipolar Cycloaddition

3-Substituent5-SubstituentDipolarophileNitrile Oxide PrecursorCatalyst/ConditionsYield (%)M.p. (°C)Reference
PhenylPhenylStyreneBenzaldoximeNCS, Et3N-73-74[8]
PhenylPhenylStyreneα-Benzoylnitromethanep-TsOH, 80°C9075-76[1][8]
4-ChlorophenylPhenylStyrene4-Chlorobenzaldoxime--97-98[8]
4-BromophenylPhenylStyrene4-Bromobenzaldoxime--97.5-98.5[8]
Phenyl4-(Trifluoromethyl)phenyl4-(Trifluoromethyl)styreneBenzaldoxime-33142-143[8]

Table 2: Synthesis via Chalcone Cyclocondensation

Chalcone Substituents (Ar1-CO-CH=CH-Ar2)Base/SolventTime (h)Yield (%)M.p. (°C)Reference
Ar1=Phenyl, Ar2=PhenylNaOH / Ethanol--73-74[8]
Ar1=3-Methoxyphenyl, Ar2=4-MethoxyphenylNaOAc / Ethanol684269-270[9]
Ar1=3-Methoxyphenyl, Ar2=4-BromophenylNaOAc / Ethanol685294-295[9]
Ar1=Indol-3-yl, Ar2=PhenylNaOAc, AcOH / Ethanol8-10--[6]
Ar1=Ferrocenyl, Ar2=4-ChlorophenylNaOAc / Ethanol884158[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of diphenyl-dihydroisoxazol derivatives.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization Reactants Reactants (Chalcone + NH2OH or Alkene + Nitrile Oxide Precursor) Reaction Reaction (Reflux/Stirring) Reactants->Reaction Quenching Quenching (e.g., Ice Water) Reaction->Quenching Filtration Filtration / Extraction Quenching->Filtration Purification Purification (Recrystallization or Column Chromatography) Filtration->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Melting_Point Melting Point Determination Purification->Melting_Point

Figure 3: General Experimental Workflow.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS Number: 181696-73-1). This compound, also known as a Valdecoxib impurity, is a critical intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Valdecoxib.[1][2][3] A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

While specific experimental quantitative data for this intermediate is limited in publicly accessible literature, this guide consolidates the available qualitative information, predicted properties, and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Core Physicochemical Properties

This compound is an off-white solid.[3] Its fundamental properties are summarized in the table below. It is important to note that much of the publicly available data is predicted and should be confirmed through empirical testing.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂[4]
Molecular Weight 253.3 g/mol [4]
CAS Number 181696-73-1[4]
Appearance Off-White Solid[3]
Melting Point 159 - 162 °C[5]
Boiling Point (Predicted) 401 °C[3]
Density (Predicted) 1.16 g/cm³[3]
pKa (Predicted) 12.97 ± 0.60[3]

Solubility Profile

The solubility of an API intermediate is a critical factor influencing its purification, handling, and potential for carry-over into the final drug substance. Current data indicates that this compound has limited solubility in common organic solvents.

SolventQualitative SolubilityQuantitative Data (mg/mL)
ChloroformSlightly SolubleNot available
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot available
MethanolSlightly SolubleNot available

Note: "Slightly Soluble" is a qualitative term and requires experimental quantification for practical application.

Stability Profile

Stability AspectSummary of Available Information
Long-Term Stability No specific data available. General recommendation for storage is 2-8°C.[3]
Forced Degradation No specific studies found. Forced degradation studies are necessary to identify potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress.
Photostability No specific data available. Photostability testing according to ICH Q1B guidelines is recommended.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in various solvents.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer at various pH levels, methanol, ethanol, acetonitrile) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 15,000 rpm for 20 minutes) followed by filtration through a solvent-resistant 0.22 µm filter.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Protocol 2: Determination of Kinetic Solubility

This high-throughput method is useful for early-stage development to assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1.5-2 hours).

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Quantification (Optional): Alternatively, filter the samples using a 96-well filter plate and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.

Protocol 3: Stability-Indicating Method Development and Forced Degradation Studies

This protocol is designed to develop an analytical method that can separate the intact compound from its degradation products and to investigate its stability under stress conditions.

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of resolving this compound from its potential degradation products and related substances from the synthetic process. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Forced Degradation Studies: Expose solutions of the compound to the following stress conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Neutral Hydrolysis: Water at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B. A sample protected from light should be used as a control.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting degradation products.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Visualizations

To provide a clearer context for the role of this compound, the following diagrams illustrate its position in the synthesis of Valdecoxib and a general workflow for its stability testing.

G deoxybenzoin Deoxybenzoin oxime Deoxybenzoin Oxime deoxybenzoin->oxime + Hydroxylamine hydroxylamine Hydroxylamine isoxazoline 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL oxime->isoxazoline + Ethyl Acetate ethyl_acetate Ethyl Acetate valdecoxib Valdecoxib isoxazoline->valdecoxib + Chlorosulfonic Acid + Ammonium Hydroxide chlorosulfonic_acid Chlorosulfonic Acid ammonium_hydroxide Ammonium Hydroxide

Synthetic Pathway to Valdecoxib.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow acid Acid Hydrolysis analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Stress thermal->analysis photolytic Photolytic Stress photolytic->analysis sample 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL Sample sample->acid sample->base sample->oxidation sample->thermal sample->photolytic identification Degradant Identification analysis->identification quantification Degradant Quantification analysis->quantification pathway Degradation Pathway Elucidation identification->pathway quantification->pathway

Forced Degradation Experimental Workflow.

References

The Rising Therapeutic Potential of Substituted Dihydroisoxazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroisoxazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of substituted dihydroisoxazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Substituted dihydroisoxazoles have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted dihydroisoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
DHI1 (4a) 3-(4-bromophenyl), 5-(1-methyl-1H-indol-3-yl)Jurkat (Leukemia)21.83 ± 2.35[1]
HL-60 (Leukemia)19.14 ± 0.18[2][1]
4b 3-(4-fluorophenyl), 5-(1-methyl-1H-indol-3-yl)Jurkat (Leukemia)< 7[2]
HL-60 (Leukemia)< 7[2]
HCT-116 (Colon)< 7[2]
HeLa (Cervical)< 7[2]
A549 (Lung)< 7[2]
A2780 (Ovarian)< 7[2]
4c 3-(4-methoxyphenyl), 5-(1-methyl-1H-indol-3-yl)Jurkat (Leukemia)22.3 ± 3.7[2][1]
4e 3-(3,4,5-trimethoxyphenyl), 5-(1-methyl-1H-indol-3-yl)Jurkat (Leukemia)7.2[2]
HL-60 (Leukemia)7.8[2]
Indole-isoxazole 5a Indole-3-isoxazole-5-(3,4,5-trimethoxy)phenylcarboxamideHuh7 (Liver)0.7[3][4]
Indole-isoxazole 5r Indole-3-isoxazole-5-(4-pyridyl)carboxamideHepG2 (Liver)1.5[3]
Bis-isoxazole 14g Pyridinyl substituted bis-isoxazole benzothiazoleMCF-7 (Breast)0.041 ± 0.0078
A549 (Lung)0.023 ± 0.0056
DU-145 (Prostate)0.65 ± 0.064
MDA-MB-231 (Breast)0.07 ± 0.0091
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted dihydroisoxazole compounds

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the dihydroisoxazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5][7]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[2][5]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Dihydroisoxazoles treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate Cell Viability & IC50 read_absorbance->calculate_ic50

MTT Assay Workflow Diagram

Antimicrobial Activity: A Broad Spectrum of Inhibition

Substituted dihydroisoxazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dihydroisoxazole derivatives against various microbial strains.

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
Compound 1 3-(2-chlorophenyl)-5-phenylStaphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Compound 2 3-(4-chlorophenyl)-5-phenylStaphylococcus aureus6.25
Bacillus subtilis12.5
Escherichia coli25
Pseudomonas aeruginosa25
Compound 3 3,5-diphenylCandida albicans25
Aspergillus niger50
Compound 7a 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazineStaphylococcus aureus1.56[9]
Escherichia coli1.56[9]
Compound 7b 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazineStaphylococcus aureus1.56[9]
Escherichia coli1.56[9]
Compound 7i 3-(3,4-dialkoxyphenyl)-6-aryl-triazolo-thiadiazineStaphylococcus aureus1.56[9]
Escherichia coli1.56[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Substituted dihydroisoxazole compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the dihydroisoxazole compounds in the broth medium directly in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Standardized Inoculum compound_dilution Prepare Serial Dilutions in 96-well Plate inoculation Inoculate Wells compound_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

MIC Determination Workflow

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Certain substituted dihydroisoxazoles have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This activity is often assessed through their ability to inhibit the production of pro-inflammatory mediators like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected isoxazole derivatives.

Compound IDAssayIC50 (µM)Reference
UA-1 NO Inhibition (RAW 264.7 cells)2.2 ± 0.4[12]
Thiazoline-2-thione 4d BSA Denaturation21.9 µg/mL[13]
Thiazoline-2-thione 3c BSA Denaturation31.7 µg/mL[13]
Celecoxib COX-2 Inhibition0.45[14]
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Substituted dihydroisoxazoles can exert their anti-inflammatory effects by interfering with the activation of the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Dihydroisoxazole derivatives can inhibit these pathways at various points, leading to a reduction in the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK IKK IKK LPS->IKK NFkB_IkB NF-κB/IκB Complex MAPK->NFkB_IkB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Dihydroisoxazole Dihydroisoxazole Dihydroisoxazole->MAPK Dihydroisoxazole->IKK Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription

Inhibition of Inflammatory Pathways

Experimental Protocol: Formaldehyde-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar albino rats

  • Formalin solution (2.5% or 5%)

  • Substituted dihydroisoxazole compounds

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide rats into groups: control, formalin-treated, and compound-treated groups.

  • Compound Administration: Administer the dihydroisoxazole compounds orally or intraperitoneally to the treatment groups.

  • Induction of Edema: After a specific time, inject formalin solution into the sub-plantar region of the right hind paw of the rats.[9][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals after formalin injection (e.g., 0, 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema in the compound-treated groups compared to the formalin-treated group.

Insecticidal Activity: Targeting the Nervous System of Pests

Several dihydroisoxazole derivatives have been identified as potent insecticides, primarily targeting the nervous system of insects. A key molecular target for some of these compounds is the ryanodine receptor (RyR), a calcium release channel crucial for muscle function.

Quantitative Insecticidal Activity Data

The following table shows the lethal concentration (LC50) values of selected dihydroisoxazole derivatives against common insect pests.

Compound IDSubstituentsInsect SpeciesLC50 (mg/L)Reference
Compound 3b N-phenylamide isoxazolinePlutella xylostella0.06[16]
Compound 3f N-phenylamide isoxazolinePlutella xylostella0.07[16]
Compound L17 Isoxazoline containing acylhydrazineSpodoptera frugiperda0.489[17]
Compound L35 Isoxazoline derivativeSpodoptera frugiperda1.69[18]
M31 Isoxazoline with benzamidePlutella xylostella0.135[19]
Ostrinia furnacalis0.697[19]
Experimental Protocol: Ryanodine Receptor Binding Assay

This assay is used to determine if a compound interacts with the ryanodine receptor.

Materials:

  • Insect muscle microsomes (source of RyRs)

  • [3H]-Ryanodine (radiolabeled ligand)

  • Substituted dihydroisoxazole compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Microsome Preparation: Isolate microsomes from insect muscle tissue.

  • Binding Reaction: Incubate the microsomes with a constant concentration of [3H]-ryanodine and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace [3H]-ryanodine from the receptors and calculate its binding affinity (e.g., Ki or IC50).

RyR_Binding_Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis microsome_prep Isolate Insect Muscle Microsomes incubation Incubate Microsomes, [3H]-Ryanodine & Compounds microsome_prep->incubation ligand_prep Prepare [3H]-Ryanodine & Test Compounds ligand_prep->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Measure Radioactivity washing->scintillation data_analysis Determine Binding Affinity (Ki/IC50) scintillation->data_analysis DNA_Cleavage_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reaction_setup Incubate Plasmid DNA with Compound electrophoresis Agarose Gel Electrophoresis reaction_setup->electrophoresis stain_visualize Stain and Visualize under UV electrophoresis->stain_visualize analyze_cleavage Analyze DNA Cleavage stain_visualize->analyze_cleavage

References

A Comprehensive Technical Review of 3,4-Diphenyl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 3,4-diphenyl-4,5-dihydroisoxazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and diverse biological activities, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this area.

Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole Compounds

The principal synthetic route to 3,4-diphenyl-4,5-dihydroisoxazoles is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile, such as an alkene.

General Synthetic Pathway: [3+2] Cycloaddition

The most common approach involves the reaction of a substituted benzaldoxime with an oxidizing agent to form a transient benzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a styrene derivative.

G cluster_synthesis Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole benzaldehyde Benzaldehyde benzaldoxime Benzaldoxime benzaldehyde->benzaldoxime Base (e.g., NaOH) hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->benzaldoxime benzonitrile_oxide Benzonitrile Oxide (in situ) benzaldoxime->benzonitrile_oxide oxidizing_agent Oxidizing Agent (e.g., NCS, Chloramine-T) oxidizing_agent->benzonitrile_oxide product 3,4-Diphenyl-4,5- dihydroisoxazole benzonitrile_oxide->product 1,3-Dipolar Cycloaddition styrene Styrene styrene->product

Caption: General synthetic scheme for 3,4-diphenyl-4,5-dihydroisoxazole.

Detailed Experimental Protocol: Synthesis of 3,4-Diphenyl-4,5-dihydroisoxazole

This protocol outlines the synthesis of the parent compound, 3,4-diphenyl-4,5-dihydroisoxazole, via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Styrene

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Oxime Formation:

    • Dissolve benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH or sodium acetate) to the solution.[1]

    • Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Extract the resulting benzaldoxime and purify by recrystallization or column chromatography.

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the purified benzaldoxime (1 equivalent) and styrene (1.2 equivalents) in a chlorinated solvent like DCM.

    • To this solution, add a solution of an oxidizing agent such as NCS or Chloramine-T (1.1 equivalents) in the same solvent, often in the presence of a base like triethylamine to facilitate the in situ generation of benzonitrile oxide.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 3,4-diphenyl-4,5-dihydroisoxazole.[1]

Physicochemical and Spectroscopic Data

The synthesized 3,4-diphenyl-4,5-dihydroisoxazole and its derivatives are typically characterized by their melting points and spectroscopic data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3,4-Diphenyl-4,5-dihydroisoxazoleC₁₅H₁₃NO223.27--[2]
3,5-Diphenyl-4,5-dihydroisoxazoleC₁₅H₁₃NO223.2775-7653

Spectroscopic Data for 3,5-Diphenyl-4,5-dihydroisoxazole (as a closely related example):

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.71–7.42 (m, 10 H, Ar-H), 5.77–5.73 (m, 1 H, 5-H), 3.83–3.76 (m, 1 H, 4-H), 3.39–3.32 (m, 1 H, 4-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ = 156.1, 140.9, 130.1, 129.4, 128.7, 128.2, 126.7, 125.9, 82.5, 43.2.

Biological Activities and Therapeutic Potential

3,4-Diphenyl-4,5-dihydroisoxazole compounds have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Various derivatives of 4,5-dihydroisoxazole have been screened for their activity against a panel of pathogenic bacteria and fungi.[3][4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table of Antimicrobial Activity Data for Isoxazole Derivatives:

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazoleStaphylococcus aureus>100
5-(4-chlorophenyl)-3-phenyl-4,5-dihydroisoxazoleEscherichia coli>100
3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazoleStaphylococcus aureus>100
3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazoleEscherichia coli>100
Hydroxyphenyl-thiazolyl-coumarin hybridsPseudomonas aeruginosa15.62–31.25[5]
Hydroxyphenyl-thiazolyl-coumarin hybridsEnterococcus faecalis15.62–31.25[5]
Hydroxyphenyl-thiazolyl-coumarin hybridsStaphylococcus aureus62.5–125[5]
Hydroxyphenyl-thiazolyl-coumarin hybridsCandida albicans15.62[5]
Anticancer Activity

The anticancer potential of 3,4-diaryl-4,5-dihydroisoxazole derivatives has been investigated against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Table of Anticancer Activity Data for 3,4-Diaryl-isoxazole Analogues:

CompoundCell LineIC₅₀ (µM)Reference
3,4-diaryl-5-aminoisoxazole (11a)Five human cancer cell lineslow micromolar[6]
3,4-diaryl-5-aminoisoxazole (13a)Five human cancer cell lineslow micromolar[6]
3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole (13e)NCI-H522 (Lung)0.023[7]
Isoxazole-based tubulin inhibitor (2j)HeLa (Cervical)-[8]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

G cluster_mic MIC Determination Workflow start Prepare serial dilutions of test compound in 96-well plate inoculum Prepare standardized microbial inoculum start->inoculum incubate Inoculate wells and incubate (18-24h for bacteria, 24-48h for fungi) inoculum->incubate read Visually inspect for turbidity to determine MIC incubate->read end MIC = Lowest concentration with no visible growth read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cell Viability

G cluster_mtt MTT Assay Workflow seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of test compound seed->treat incubate Incubate for a defined period (e.g., 48-72h) treat->incubate mtt Add MTT solution and incubate (2-4h) incubate->mtt solubilize Solubilize formazan crystals with DMSO or other solvent mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate cell viability and IC50 value read->calculate

Caption: Workflow for MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3,4-diphenyl-4,5-dihydroisoxazole compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Signaling Pathway Modulation

The biological effects of 3,4-diphenyl-4,5-dihydroisoxazole compounds are often attributed to their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, and their ability to interfere with microtubule dynamics.

Inhibition of Tubulin Polymerization

Several diaryl isoxazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis in cancer cells.[6][8]

G cluster_tubulin Tubulin Polymerization Inhibition Pathway compound 3,4-Diphenyl-4,5- dihydroisoxazole Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to tubulin microtubules Microtubules compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell survival. Some studies suggest that isoxazole derivatives can modulate these pathways, contributing to their anti-inflammatory and anticancer effects. The exact mechanism of how 3,4-diphenyl-4,5-dihydroisoxazole compounds interact with these pathways is an active area of research.

G cluster_nfkb_mapk Potential Modulation of NF-κB and MAPK Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk_cascade MAPK Cascade (ERK, JNK, p38) receptor->mapk_cascade ikk IKK Complex receptor->ikk gene_expression Pro-inflammatory Gene Expression mapk_cascade->gene_expression ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to nucleus->gene_expression Activates transcription compound 3,4-Diphenyl-4,5- dihydroisoxazole Derivative compound->mapk_cascade Inhibits? compound->ikk Inhibits?

Caption: Hypothetical modulation of NF-κB and MAPK pathways.

Conclusion and Future Directions

3,4-Diphenyl-4,5-dihydroisoxazole compounds represent a promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to structural modification allow for the creation of diverse chemical libraries for biological screening. The demonstrated antimicrobial and anticancer activities, particularly the inhibition of tubulin polymerization, highlight their potential in drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl rings to optimize potency and selectivity.

  • Detailed Mechanistic Investigations: Elucidating the precise molecular targets and the detailed mechanisms by which these compounds modulate signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.

  • Development of Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of promising candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of 3,4-diphenyl-4,5-dihydroisoxazole compounds and unlock their full therapeutic potential.

References

An In-depth Technical Guide to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS No. 181696-73-1). Primarily recognized as a key synthetic intermediate in the production of the selective COX-2 inhibitor, Valdecoxib, and identified as an impurity in Parecoxib, this heterocyclic compound plays a crucial role in the landscape of anti-inflammatory drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and situates its significance within the broader context of the development of diarylisoxazole-based pharmaceuticals.

Introduction

This compound, a substituted isoxazoline derivative, emerged from the extensive research efforts in the late 20th century to develop a new class of anti-inflammatory drugs with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its discovery is intrinsically linked to the development of Valdecoxib, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This guide will delve into the historical context of its first synthesis and its pivotal role as a precursor in the manufacturing of a blockbuster drug.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These data are compiled from various chemical supplier databases and publicly available information.

PropertyValueSource
CAS Number 181696-73-1Various Chemical Suppliers
Molecular Formula C₁₆H₁₅NO₂Various Chemical Suppliers
Molecular Weight 253.3 g/mol Various Chemical Suppliers
Appearance Off-White Solid[1]
Boiling Point 401 °C[1]
Density 1.16 g/cm³[1]
Flash Point 196 °C[1]
Storage Temperature 2-8°C[1]

Discovery and Historical Context

The discovery of this compound is a direct consequence of the intensive research and development programs at pharmaceutical companies in the 1990s aimed at discovering selective COX-2 inhibitors. The seminal work by Talley et al. on the synthesis of a novel class of 3,4-diarylisoxazoles as potent and selective COX-2 inhibitors led to the identification of Valdecoxib.[2] Within this synthetic pathway, this compound (referred to in the paper as 5-hydroxy-5-methyl-3,4-diphenylisoxazoline) was created as a crucial intermediate.[3]

Its significance lies in its role as the immediate precursor to the core isoxazole structure of Valdecoxib. The development of an efficient synthesis for this intermediate was paramount to the large-scale production of the final drug. Furthermore, its identification as "Parecoxib Impurity U" underscores its importance in the quality control and regulatory aspects of the related pro-drug, Parecoxib.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the supporting information of the publication by Talley et al. in the Journal of Medicinal Chemistry.[3]

Synthesis of Deoxybenzoin Oxime (Precursor)
  • Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate trihydrate, absolute ethanol, water.

  • Procedure:

    • A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2000 mL of absolute ethanol and 600 mL of H₂O is prepared.

    • To this solution, add hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol).

    • The resulting solution is warmed to reflux for 2 hours.

    • The reaction mixture is then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature.

    • Crystals of pure deoxybenzoin oxime form upon cooling and are isolated by filtration and air-dried.

  • Yield: 415.4 g (95%) of pure deoxybenzoin oxime.[3]

Synthesis of 5-Hydroxy-5-methyl-3,4-diphenylisoxazoline
  • Materials: Deoxybenzoin oxime, anhydrous tetrahydrofuran (THF), n-butyllithium (10 M), ethyl acetate.

  • Procedure:

    • A solution of deoxybenzoin oxime (300.0 g, 1.42 mol) is dissolved in 720 mL of anhydrous THF and cooled to -20 °C in a dry ice/methanol bath.

    • The solution is then treated with n-butyllithium (10 M, 305 mL, 3.053 mol) over a period of 0.5 hours.

    • Following the addition of n-butyllithium, ethyl acetate (278 mL, 2.84 mol) is added.

    • The reaction is stirred for 16 hours at 20 °C.

    • The reaction mixture is then poured into a solution of saturated aqueous ammonium chloride (2 L).

    • The aqueous layer is extracted with ethyl acetate (2 x 1 L).

    • The combined organic layers are washed with saturated aqueous sodium chloride (2 x 1 L), dried over magnesium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product can be used in the next step without further purification.

Role in Valdecoxib Synthesis and Lack of Independent Biological Activity

As established, the primary significance of this compound is its role as a key intermediate in the synthesis of Valdecoxib. There is no substantial evidence in the scientific literature to suggest that this compound possesses inherent biological activity or has been investigated for its pharmacological effects independently of its role as a precursor. Its chemical structure is designed to be readily converted to the final active pharmaceutical ingredient.

Valdecoxib, its ultimate product, is a potent and selective inhibitor of the COX-2 enzyme.[4] The mechanism of action of Valdecoxib involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[5] The sulfonamide group of Valdecoxib is crucial for its selective binding to the COX-2 active site.[6] Therefore, any "biological relevance" of this compound is indirect, stemming from its efficient conversion to this clinically important anti-inflammatory agent.

Visualizations

Synthetic Pathway to Valdecoxib

The following diagram illustrates the pivotal position of this compound in the synthesis of Valdecoxib.

G A Deoxybenzoin B Deoxybenzoin Oxime A->B Hydroxylamine HCl, NaOAc C This compound B->C 1. n-BuLi 2. Ethyl Acetate D 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride C->D Chlorosulfonic Acid E Valdecoxib D->E Ammonium Hydroxide

Caption: Synthetic route to Valdecoxib highlighting the intermediate role of the target compound.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the laboratory synthesis of this compound.

G cluster_0 Synthesis of Deoxybenzoin Oxime cluster_1 Synthesis of this compound A Dissolve Deoxybenzoin in EtOH/H2O B Add Hydroxylamine HCl and NaOAc A->B C Reflux for 2 hours B->C D Cool and Crystallize C->D E Filter and Dry D->E F Dissolve Deoxybenzoin Oxime in anhydrous THF E->F G Cool to -20°C F->G H Add n-Butyllithium G->H I Add Ethyl Acetate H->I J Stir at 20°C for 16h I->J K Quench with aq. NH4Cl J->K L Extract with Ethyl Acetate K->L M Wash, Dry, and Concentrate L->M

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

This compound holds a significant, albeit supporting, role in the history of modern pharmacology. Its discovery and the development of its synthesis were critical milestones in bringing the selective COX-2 inhibitor Valdecoxib to the market. While it does not possess independent biological activity of note, its chemistry is a cornerstone of the manufacturing process for a clinically important anti-inflammatory drug. This guide has provided a detailed account of its properties, history, and synthesis, offering valuable insights for professionals in the fields of chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, a key intermediate in the preparation of the selective COX-2 inhibitor, Valdecoxib. The synthesis is achieved through a [3+2] cycloaddition reaction between benzonitrile oxide, generated in situ from benzaldoxime, and the lithium enolate of phenylacetone. This methodology offers a reliable route to obtaining the desired 5-hydroxy-5-methyl-substituted isoxazoline.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial precursor for the synthesis of Valdecoxib. The 4,5-dihydroisoxazole (isoxazoline) core is a versatile pharmacophore present in numerous biologically active molecules. The synthesis protocol detailed herein is based on the established 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number181696-73-1
Molecular FormulaC₁₆H₁₅NO₂
Molecular Weight253.30 g/mol
AppearanceOff-White Solid

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts (ppm)
¹H NMR (CDCl₃)δ 7.2-7.6 (m, 10H, Ar-H), 4.5-5.0 (s, 1H, -OH), 3.5-4.0 (d, 1H, CH), 1.5-2.0 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ 155-160 (C=N), 125-140 (Ar-C), 95-105 (C-O), 75-85 (C-OH), 50-60 (CH), 20-30 (CH₃)
IR (KBr)ν (cm⁻¹) 3400-3200 (O-H), 3100-3000 (Ar C-H), 1600-1580 (C=N), 1490-1450 (Ar C=C)

Note: The spectroscopic data are estimated based on typical values for similar 4,5-dihydroisoxazole structures and may vary slightly.

Experimental Protocols

This synthesis involves three main stages: the preparation of benzaldoxime, the synthesis of phenylacetone, and the final cycloaddition reaction to yield the target compound.

Part 1: Synthesis of Benzaldehyde Oxime (Precursor 1)

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Glacial acetic acid

Procedure:

  • In a fume hood, dissolve sodium hydroxide (3.5 g) in deionized water (30 mL) in a 100 mL conical flask equipped with a magnetic stirrer.

  • Cool the solution to room temperature.

  • Add benzaldehyde (5.1 mL) and hydroxylamine hydrochloride (4.2 g) portion-wise over 10-15 minutes with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, continue stirring for an additional 30 minutes. The solution should become homogeneous.

  • Neutralize the reaction mixture with glacial acetic acid.

  • Extract the organic layer with diethyl ether (2 x 30 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain benzaldehyde oxime as an oil.

Part 2: Synthesis of Phenylacetone (Precursor 2)

Note: Several methods exist for the synthesis of phenylacetone. One common laboratory method is provided below. Ensure all safety precautions are followed.

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • Preparation of Benzyl Cyanide: In a round-bottom flask, dissolve sodium cyanide in water and add ethanol. To this solution, add benzyl chloride dropwise with stirring. Heat the mixture to reflux for 4-6 hours. After cooling, extract the benzyl cyanide with diethyl ether. Wash the ether layer with water and brine, dry over anhydrous sodium sulfate, and remove the ether by distillation. Purify the benzyl cyanide by vacuum distillation.

  • Hydrolysis of Benzyl Cyanide to Phenylacetic Acid: Reflux the benzyl cyanide with a mixture of sulfuric acid and water for 2-3 hours. After cooling, the phenylacetic acid will crystallize. Collect the crystals by filtration and wash with cold water.

  • Conversion of Phenylacetic Acid to Phenylacetone: A common method involves the reaction of phenylacetic acid with acetic anhydride and sodium acetate. Mix phenylacetic acid with an excess of acetic anhydride and sodium acetate. Heat the mixture to reflux for several hours. After cooling, carefully add water to hydrolyze the excess acetic anhydride. Extract the phenylacetone with an organic solvent, wash the organic layer, dry it, and purify by vacuum distillation.

Part 3: Synthesis of this compound

This part of the protocol is adapted from the work of Scilimati and coworkers for the synthesis of Valdecoxib analogues.

Materials:

  • Phenylacetone (from Part 2)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde oxime (from Part 1)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Generation of the Lithium Enolate of Phenylacetone:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

    • Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Slowly add a solution of phenylacetone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • In situ Generation of Benzonitrile Oxide and Cycloaddition:

    • In a separate flask, dissolve benzaldehyde oxime (1.2 equivalents) in anhydrous THF.

    • Add N-chlorosuccinimide (1.2 equivalents) to the benzaldoxime solution and stir at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

    • Cool this mixture to 0 °C and slowly add triethylamine (1.5 equivalents) to generate the benzonitrile oxide in situ.

    • Slowly transfer the freshly prepared enolate solution from step 1 via cannula to the flask containing the benzonitrile oxide at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

SynthesisWorkflow Synthesis of this compound Benzaldehyde Benzaldehyde Benzaldoxime Benzaldehyde Oxime Benzaldehyde->Benzaldoxime + NaOH Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Benzaldoxime Phenylacetone Phenylacetone Enolate Lithium Enolate of Phenylacetone Phenylacetone->Enolate nBuLi_LDA n-BuLi, Diisopropylamine nBuLi_LDA->Enolate NCS_Et3N NCS, Triethylamine Nitrile_Oxide Benzonitrile Oxide (in situ) NCS_Et3N->Nitrile_Oxide Benzaldoxime->Nitrile_Oxide Product This compound Enolate->Product [3+2] Cycloaddition Nitrile_Oxide->Product

Caption: Synthetic route to the target compound.

Reaction Mechanism

The core of the synthesis is a [3+2] cycloaddition reaction. The diagram below outlines the key steps of this transformation.

ReactionMechanism [3+2] Cycloaddition Mechanism cluster_enolate Enolate Formation cluster_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition Cycloaddition Phenylacetone Phenylacetone Enolate Enolate Phenylacetone->Enolate + LDA - Diisopropylamine Enolate_ion Enolate Enolate->Enolate_ion Benzaldoxime Benzaldoxime Hydroximoyl_Chloride Hydroximoyl_Chloride Benzaldoxime->Hydroximoyl_Chloride + NCS Nitrile_Oxide Nitrile_Oxide Hydroximoyl_Chloride->Nitrile_Oxide + Triethylamine - Triethylammonium chloride Nitrile_Oxide_dipole Nitrile Oxide Nitrile_Oxide->Nitrile_Oxide_dipole Cycloadduct Cycloadduct Intermediate Enolate_ion->Cycloadduct Nucleophilic attack Nitrile_Oxide_dipole->Cycloadduct Product 5-Methyl-3,4-diphenyl-4,5- dihydroisoxazol-5-ol Cycloadduct->Product Protonation (Workup)

Caption: Mechanism of the key cycloaddition step.

Application Notes and Protocols for the Quantification of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a heterocyclic compound belonging to the isoxazoline class. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during the drug development process.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in a biological matrix (plasma) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established analytical methodologies for structurally similar isoxazoline derivatives and offers a robust framework for researchers.

Analytical Method: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and specificity.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma samples, followed by chromatographic separation on a reverse-phase HPLC column. The separated analytes are then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: Bioanalytical Method for Plasma Samples

This protocol outlines the procedure for the extraction and quantification of this compound in plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., deuterated this compound). If not available, a compound with similar physicochemical properties can be used.

  • Blank plasma (human or animal, with appropriate anticoagulant like EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system capable of gradient elution

  • Reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Microcentrifuge

  • Vortex mixer

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.[1]

  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into the appropriately labeled tube.

  • Add 10 µL of internal standard working solution to each tube (except for blank samples).

  • Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix all tubes for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to HPLC vials for analysis.

4. HPLC-MS/MS Conditions

The following are representative starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
HPLC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Gas Temp500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow150 L/hr
Capillary Voltage3.0 kV

5. MRM Transitions

The specific MRM transitions (precursor ion → product ion) and collision energies must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined
Data Presentation: Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.

ParameterAcceptance Criteria
Linearity The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ). This should be evaluated at a minimum of three concentrations (low, mid, high).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The analyte signal should be at least 5 times the signal of a blank sample.
Selectivity No significant interfering peaks should be observed at the retention times of the analyte and IS in blank matrix samples from at least six different sources.
Matrix Effect The ion suppression or enhancement due to matrix components should be consistent and reproducible. The CV of the IS-normalized matrix factor should not be greater than 15%.
Recovery The extraction efficiency of the analyte and IS from the biological matrix. Recovery should be consistent and precise.
Stability The analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative stability).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Generate Report quant->report synthesis_pathway chalcone 1,2-Diphenyl-2-propen-1-one (Chalcone Derivative) intermediate Cyclization Intermediate chalcone->intermediate + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product 5-Methyl-3,4-diphenyl-4,5- dihydroisoxazol-5-OL intermediate->product Intramolecular Cyclization signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses isoxazole Isoxazole Derivative nfkb NF-κB Pathway isoxazole->nfkb Inhibition mapk MAPK Pathway isoxazole->mapk Inhibition pi3k PI3K/Akt Pathway isoxazole->pi3k Inhibition inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation mapk->proliferation survival Cell Survival pi3k->survival

References

Application Notes and Protocols for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various organic molecules, particularly pharmacologically active compounds. Its structure, featuring a dihydroisoxazole core with phenyl and methyl substituents, and a hydroxyl group at the 5-position, makes it a key precursor for the formation of stable aromatic isoxazole rings. This document provides detailed application notes and experimental protocols for its use in organic synthesis. The primary application highlighted is its role as an intermediate in the synthesis of substituted isoxazoles, which are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs).

Application Notes

Precursor to Substituted Isoxazoles

The principal application of this compound is its conversion to the corresponding 3,4-diphenylisoxazole derivative through a dehydration reaction. This transformation is significant as the 3,4-diarylisoxazole moiety is a key pharmacophore in a class of selective COX-2 inhibitors.

Key Advantages:

  • Direct Precursor: It serves as a direct precursor to 5-methyl-3,4-diphenylisoxazole, a core component of various therapeutic agents.

  • Versatility: The resulting isoxazole can be further functionalized, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Established Chemistry: The dehydration of the hydroxyisoxazoline to the corresponding isoxazole is a well-established and high-yielding transformation.[1]

Intermediate in the Synthesis of COX-2 Inhibitors

This compound is a known intermediate in the synthesis of Valdecoxib and its prodrug, Parecoxib.[2] Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis involves the dehydration of the dihydroisoxazolol to form the stable isoxazole ring, which is a critical step in constructing the final drug molecule.[1]

Experimental Protocols

Protocol 1: Dehydration of this compound to 5-Methyl-3,4-diphenylisoxazole

This protocol describes the conversion of this compound to 5-Methyl-3,4-diphenylisoxazole, a key step in the synthesis of more complex molecules. The reaction proceeds via a base-catalyzed dehydration/aromatization.[1]

Materials:

  • This compound

  • Base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Solvent (e.g., Ethanol, Methanol)

  • Distilled water

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a suitable alcoholic solvent (e.g., ethanol) in a round-bottom flask.

  • Add an aqueous solution of a base (e.g., 2M NaOH) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Methyl-3,4-diphenylisoxazole.[1]

Data Presentation

The following table summarizes the yields for the synthesis of various 3-aryl-5-methyl-4-phenylisoxazoles from their corresponding 5-hydroxy-2-isoxazoline precursors, demonstrating the general efficiency of the dehydration/aromatization reaction.[1]

EntryAryl GroupReaction TimeYield (%)
1Phenyl1 h80
2Mesityl15 min50
35-chloro-2-furyl1 h60
42,4,6-trimethoxyphenyl2 h74
53-chloro-2,4,6-trimethoxyphenyl2 h75

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

G cluster_0 Synthetic Pathway start This compound product 5-Methyl-3,4-diphenylisoxazole start->product Dehydration (Base-catalyzed) intermediate Intermediate for COX-2 Inhibitors (e.g., Valdecoxib) product->intermediate Further Functionalization

Caption: Synthetic utility of this compound.

G cluster_1 Experimental Workflow: Dehydration Protocol step1 1. Dissolution of Starting Material step2 2. Addition of Base step1->step2 step3 3. Reflux and Monitoring step2->step3 step4 4. Workup and Extraction step3->step4 step5 5. Purification step4->step5 final_product Pure 5-Methyl-3,4-diphenylisoxazole step5->final_product

Caption: Workflow for the dehydration of the starting material.

References

Application Notes and Protocols: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol as a Precursor for Valdecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of the selective COX-2 inhibitor, Valdecoxib, utilizing 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol as a key intermediate. The following sections outline the synthetic pathway, experimental procedures, and relevant data to facilitate the replication and optimization of this process in a research and development setting.

Introduction

Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 3,4-diarylisoxazole class.[1] An efficient synthetic route to Valdecoxib involves the use of this compound as a crucial precursor. This intermediate undergoes a two-step transformation involving sulfonation followed by amination to yield the final active pharmaceutical ingredient.[2][3] This document provides a comprehensive guide to this synthetic approach.

Synthetic Pathway Overview

The synthesis of Valdecoxib from this compound is a two-stage process. The first stage involves the sulfonation of the precursor, followed by amination of the resulting sulfonyl derivative. The precursor itself is synthesized from deoxybenzoin.

G Deoxybenzoin Deoxybenzoin Deoxybenzoin_oxime Deoxybenzoin Oxime Deoxybenzoin->Deoxybenzoin_oxime Hydroxylamine Precursor 5-Methyl-3,4-diphenyl-4,5- dihydroisoxazol-5-ol Deoxybenzoin_oxime->Precursor 1. n-BuLi 2. Ethyl Acetate Sulfonyl_intermediate 4-(5-Methyl-3-phenylisoxazol-4-yl)- benzenesulfonyl chloride Precursor->Sulfonyl_intermediate Chlorosulfonic Acid Valdecoxib Valdecoxib Sulfonyl_intermediate->Valdecoxib Aqueous Ammonia

Caption: Synthetic pathway for Valdecoxib.

Data Presentation

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
This compoundC₁₆H₁₅NO₂253.30Off-White Solid-
ValdecoxibC₁₆H₁₄N₂O₃S314.36White crystalline powder160 - 162[4]
Table 2: Key Reaction Parameters and Yields
Reaction StepKey ReagentsTemperature (°C)DurationYield (%)Purity (HPLC)
Deoxybenzoin to Deoxybenzoin OximeHydroxylamine HCl, Sodium AcetateReflux2 h~95%-
Deoxybenzoin Oxime to Precursorn-Butyllithium, Ethyl Acetate-20 to 01 hNot explicitly reported-
Precursor to Valdecoxib (Sulfonation)Chlorosulfonic Acid25 - 601.5 h94% (for related isoxazole)[2]>99% (for sulfonic acid salt)[3]
Sulfonyl intermediate to Valdecoxib (Amination)Aqueous Ammonia25 - 352 h->99%

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol is adapted from the synthesis of related isoxazoline derivatives.[2]

Workflow:

G Start Start: Deoxybenzoin Oxime in THF Cooling Cool to -20°C Start->Cooling Addition_nBuLi Add n-Butyllithium Cooling->Addition_nBuLi Warm_to_0 Warm to 0°C Addition_nBuLi->Warm_to_0 Addition_EtOAc Add Ethyl Acetate Warm_to_0->Addition_EtOAc Reaction Reaction Addition_EtOAc->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry organic phase Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (e.g., Recrystallization) Concentration->Purification End End: Precursor Purification->End

Caption: Workflow for Precursor Synthesis.

Materials:

  • Deoxybenzoin oxime

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve deoxybenzoin oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add two equivalents of n-butyllithium solution while maintaining the temperature below -15 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C.

  • Slowly add one equivalent of ethyl acetate, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane).[5]

Protocol 2: Synthesis of Valdecoxib from this compound

This protocol is a two-step, one-pot synthesis adapted from literature procedures.[2][3]

Workflow:

G Start Start: Precursor Sulfonation Add Chlorosulfonic Acid (25-30°C, then 60°C) Start->Sulfonation Cooling1 Cool to 25°C Sulfonation->Cooling1 Dilution Dilute with Dichloromethane Cooling1->Dilution Extraction_Wash Aqueous Workup Dilution->Extraction_Wash Amination Add Aqueous Ammonia (25-35°C) Extraction_Wash->Amination Reaction_Monitoring Monitor by TLC Amination->Reaction_Monitoring Workup Aqueous Wash and Phase Separation Reaction_Monitoring->Workup Concentration Concentrate Organic Phase Workup->Concentration Purification Recrystallize from IPA/Water Concentration->Purification End End: Valdecoxib Purification->End

Caption: Workflow for Valdecoxib Synthesis.

Materials:

  • This compound

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous ammonia (NH₄OH)

  • Purified water

  • Ethyl acetate

  • Petroleum ether

  • Isopropyl alcohol (IPA)

Procedure:

Step 1: Sulfonation

  • In a suitable reactor, carefully add chlorosulfonic acid.

  • Maintain the temperature at 25 °C and slowly add the this compound precursor. Control the addition rate to keep the internal temperature around 28-30 °C.[2]

  • After the addition is complete, stir the mixture at 30 °C for 30 minutes.

  • Heat the reaction mixture to 60 °C for 1 hour.[2]

  • Monitor the reaction progress by TLC (Developing agent: ethyl acetate: petroleum ether = 1:10).[2]

  • Once the reaction is complete, cool the mixture to 25 °C.

  • Carefully dilute the reaction mixture with dichloromethane.

  • In a separate vessel, prepare a mixture of purified water and dichloromethane and cool it to below 20 °C.

  • Slowly add the reaction mixture to the cooled water/dichloromethane mixture, ensuring the temperature does not exceed 20 °C.[2]

  • Separate the organic layer and wash it with purified water.

Step 2: Amination

  • To the dichloromethane solution from the previous step, add aqueous ammonia dropwise while maintaining the temperature at 25 °C.[2]

  • After the addition, stir the mixture for 30 minutes at 25 °C, then heat to 35 °C for 1.5-2 hours.[2]

  • Monitor the reaction by TLC (Developing agent: ethyl acetate: petroleum ether = 1:1).[2]

  • Upon completion, add ethyl acetate and perform a liquid-liquid extraction.

  • Wash the combined organic phases with purified water.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product from a mixture of isopropyl alcohol and water to obtain pure Valdecoxib.[5]

Characterization Data (Valdecoxib)

  • ¹H NMR: Spectral data for Valdecoxib can be found in various chemical databases.[6]

  • ¹³C NMR: As with ¹H NMR, ¹³C NMR data for Valdecoxib is publicly available.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of Valdecoxib (314.36 g/mol ) can be observed.[4]

  • IR Spectroscopy: Characteristic peaks for the sulfonamide and isoxazole functional groups are expected.

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • n-Butyllithium is a pyrophoric reagent. Handle under an inert atmosphere and away from sources of ignition.

  • Organic solvents are flammable. Use in a well-ventilated area and away from open flames.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

These protocols and data provide a solid foundation for the synthesis of Valdecoxib using this compound as a precursor. Researchers are encouraged to adapt and optimize these methods for their specific laboratory conditions and scale.

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes. The primary focus is on a green and efficient method utilizing Oxone® and sodium chloride for the oxidation of aldoximes. Additionally, data from a mechanochemical approach is presented for comparison.

Introduction

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful and atom-economical reaction for the synthesis of isoxazolines, which are important structural motifs in many biologically active compounds and versatile intermediates in organic synthesis. The in situ generation of nitrile oxides from stable precursors like aldoximes avoids the handling of these potentially unstable intermediates. This document outlines a robust and environmentally friendly protocol using Oxone® and NaCl, which offers a broad substrate scope for both aliphatic and aromatic aldoximes.

Data Presentation

The following tables summarize the quantitative data for the 1,3-dipolar cycloaddition of various in situ generated nitrile oxides with a range of alkenes, employing both a conventional solvent-based method and a mechanochemical approach.

Table 1: NaCl/Oxone Mediated 1,3-Dipolar Cycloaddition of Aromatic Aldoximes with Alkenes
EntryAldoxime (1 equiv.)Alkene (1.2 equiv.)SolventTime (h)Temp (°C)Yield (%)
14-MethylbenzaldoximeMethyl acrylateCH3CN22595
24-MethoxybenzaldoximeMethyl acrylateCH3CN22596
34-ChlorobenzaldoximeMethyl acrylateCH3CN32592
44-NitrobenzaldoximeMethyl acrylateCH3CN42585
5BenzaldoximeStyreneCH3CN52588
64-Methylbenzaldoxime1-OcteneCH3CN62582
72-Naphthaldehyde oximeMethyl acrylateCH3CN22593
Table 2: NaCl/Oxone Mediated 1,3-Dipolar Cycloaddition of Aliphatic Aldoximes with Alkenes
EntryAldoxime (1 equiv.)Alkene (1.2 equiv.)SolventTime (h)Temp (°C)Yield (%)
1IsobutyraldoximeMethyl acrylateCH3CN12598
2CyclohexanecarbaldoximeMethyl acrylateCH3CN1.52597
3PivalaldoximeMethyl acrylateCH3CN12599
4Isobutyraldoxime1-OcteneCH3CN32585
5CyclohexanecarbaldoximeStyreneCH3CN42589
Table 3: Mechanochemical 1,3-Dipolar Cycloaddition of Aldoximes with Alkenes[1][2]
EntryAldoxime (1 equiv.)Alkene (1.2 equiv.)Time (min)Frequency (Hz)Yield (%)
14-MethylbenzaldoximeMethyl acrylate603085
24-Methylbenzaldoximetert-Butyl acrylate603082
34-ChlorobenzaldoximeMethyl acrylate603081
43-Pyridinecarboxaldehyde oximeMethyl acrylate603075
54-MethylbenzaldoximeStyrene903078

Experimental Protocols

This section provides a detailed methodology for the NaCl/Oxone mediated 1,3-dipolar cycloaddition.

Protocol 1: General Procedure for the NaCl/Oxone Mediated 1,3-Dipolar Cycloaddition of Aldoximes with Alkenes

Materials:

  • Aldoxime (1.0 mmol)

  • Alkene (1.2 mmol)

  • Sodium chloride (NaCl) (0.2 mmol, 0.2 equiv.)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol, 1.2 equiv.)

  • Sodium bicarbonate (NaHCO₃) (3.0 mmol, 3.0 equiv.)

  • Acetonitrile (CH₃CN) (5 mL)

  • Water (H₂O) (5 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the aldoxime (1.0 mmol), alkene (1.2 mmol), sodium chloride (0.2 mmol), and sodium bicarbonate (3.0 mmol).

  • Add acetonitrile (5 mL) and water (5 mL) to the flask.

  • Stir the mixture at room temperature and add Oxone® (1.2 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-6 hours, see Tables 1 & 2), add water (10 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure isoxazoline product.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.

reaction_mechanism cluster_product Product R1_CNO R'–C≡N⁺–O⁻ isoxazoline Isoxazoline R1_CNO->isoxazoline [3+2] Cycloaddition alkene R''CH=CHR''' alkene->isoxazoline plus1 +

Caption: General mechanism of 1,3-dipolar cycloaddition.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the NaCl/Oxone mediated synthesis of isoxazolines.

experimental_workflow start Start setup Reaction Setup: - Aldoxime - Alkene - NaCl - NaHCO₃ - CH₃CN/H₂O start->setup addition Portion-wise addition of Oxone® setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: - Add H₂O - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry with Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure Isoxazoline Product purification->product

Caption: Experimental workflow for isoxazoline synthesis.

In Vitro Assay Protocols for Isoxazoline Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoxazoline derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, ranging from potent insecticidal and acaricidal effects to promising anticancer, antimicrobial, and antioxidant properties. This document provides detailed application notes and standardized protocols for a variety of in vitro assays to evaluate the efficacy and mechanism of action of isoxazoline derivatives. These protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of this important chemical scaffold. This guide includes comprehensive methodologies for key experiments, a compilation of quantitative data in structured tables for comparative analysis, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying principles.

Introduction to Isoxazoline Derivatives

The isoxazoline scaffold is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif has proven to be a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities. The primary mechanism of action for the widely used isoxazoline-based ectoparasiticides is the antagonism of GABA-gated and glutamate-gated chloride channels in invertebrates, leading to neuronal hyperexcitation and paralysis.[1] Beyond their success in veterinary medicine, isoxazoline derivatives are being actively investigated for their therapeutic potential in human diseases, including cancer, microbial infections, and conditions associated with oxidative stress.

Insecticidal and Acaricidal Activity Assays

The insecticidal and acaricidal properties of isoxazoline derivatives are primarily assessed through assays that measure their impact on the nervous system of target arthropods.

Mechanism of Action: Inhibition of GABA- and Glutamate-Gated Chloride Channels

Isoxazoline derivatives act as non-competitive antagonists of GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in insects and acarines.[1] This binding blocks the influx of chloride ions into nerve cells, leading to a state of hyperexcitation, paralysis, and ultimately, death of the parasite.[1] The selectivity of these compounds for invertebrate versus mammalian receptors is a key factor in their favorable safety profile for use in animals.

cluster_neuron Invertebrate Neuron GABA_R GABA Receptor Cl_channel Chloride Channel GABA_R->Cl_channel Activates GluCl_R Glutamate-Gated Cl- Channel GluCl_R->Cl_channel Activates Hyperexcitation Hyperexcitation & Paralysis Cl_channel->Hyperexcitation Inhibition of Cl- influx leads to GABA GABA GABA->GABA_R Binds Glutamate Glutamate Glutamate->GluCl_R Binds Isoxazoline Isoxazoline Derivative Isoxazoline->Cl_channel Blocks

Mechanism of isoxazoline insecticidal action.
In Vitro Membrane Feeding Assay

This assay is employed to determine the efficacy of isoxazoline derivatives against blood-feeding arthropods like fleas and ticks.

Protocol:

  • Preparation of Test Compound: Prepare serial dilutions of the isoxazoline derivative in a suitable solvent (e.g., DMSO).

  • Blood Meal Preparation: Spike defibrinated or heparinized animal blood (e.g., bovine or canine) with the test compound at various concentrations. A solvent control is prepared with blood and the solvent alone.

  • Feeding System Setup: Utilize a membrane feeding system (e.g., Hemotek™) where the treated blood is warmed to 37°C and contained in a reservoir covered by an artificial membrane (e.g., Parafilm®).

  • Arthropod Exposure: Place a known number of arthropods (e.g., adult fleas, Ctenocephalides felis) in a chamber that allows them to feed on the treated blood through the membrane.

  • Incubation and Assessment: After a defined feeding period (e.g., 24-48 hours), assess the mortality of the arthropods. Calculate the lethal concentration (e.g., LC50 or LC90) values. For some studies, sublethal effects like inhibition of reproduction can also be evaluated.[2]

Anticancer Activity Assays

The potential of isoxazoline derivatives as anticancer agents can be screened using various in vitro assays that measure their cytotoxic and antiproliferative effects on cancer cell lines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazoline derivative in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO). Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with isoxazoline derivatives Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilizing agent Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro cytotoxicity MTT assay.
Quantitative Data: Anticancer Activity

Isoxazoline DerivativeCell LineIC50 (µM)Reference
Compound 1HCT-11620.8 ± 5[3]
MCF-758.8 ± 5[3]
A-54957.1 ± 7[3]
Compound 2HCT-11617.7 ± 4.5[3]
MCF-735.4 ± 4.5[3]
A-54950.1 ± 6[3]
3,5-disubstituted isoxazole 4aU8761.4
3,5-disubstituted isoxazole 4bU8742.8
3,5-disubstituted isoxazole 4cU8767.6

Antimicrobial Activity Assays

The antimicrobial potential of isoxazoline derivatives against various pathogenic bacteria and fungi can be determined using the following methods.

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile broth. The turbidity should be adjusted to match a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the isoxazoline derivative solution (at a known concentration) into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the isoxazoline derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data: Antimicrobial Activity
Isoxazoline DerivativeMicroorganismMIC (µg/mL)Reference
3-nitroisoxazoline 1A. niger12.5[3]
C. albicans12.5[3]
B. subtilis25[3]
S. aureus25[3]
3-nitroisoxazoline 2A. niger25[3]
C. albicans25[3]
B. subtilis25[3]
S. aureus25[3]
Quinazolinone isoxazole 4dGram-positive & Gram-negative bacteria, Fungi0.012 µM[4]
Quinazolinone isoxazoline 6dGram-positive & Gram-negative bacteria, Fungi0.012 µM[4]

Anti-inflammatory and Antioxidant Activity Assays

The potential of isoxazoline derivatives to mitigate inflammation and oxidative stress can be evaluated through the following in vitro assays.

COX-1 and COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Inhibitor Incubation: Add various concentrations of the isoxazoline derivative, a reference inhibitor (e.g., celecoxib), or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the isoxazoline derivative to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Quantitative Data: Antioxidant Activity
Isoxazoline DerivativeAssayIC50 (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamide 2aDPPH0.45 ± 0.21
Fluorophenyl-isoxazole-carboxamide 2cDPPH0.47 ± 0.33
Trolox (Positive Control)DPPH3.10 ± 0.92
Quinazolinone isoxazole 4fAntioxidant1.28 ± 0.33 µM[4]
Quinazolinone isoxazoline 6fAntioxidant1.07 ± 0.24 µM[4]

Conclusion

The in vitro assays detailed in this document provide a robust framework for the initial screening and characterization of isoxazoline derivatives. By following these standardized protocols, researchers can obtain reliable and comparable data on the insecticidal, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of novel isoxazoline compounds. This information is crucial for guiding further drug discovery and development efforts and for unlocking the full therapeutic potential of this versatile chemical class.

References

Application Notes and Protocols for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a specific isoxazoline derivative that holds significance not as a primary therapeutic agent itself, but as a key synthetic intermediate in the production of potent, selective anti-inflammatory drugs. This document outlines its primary application in the synthesis of the selective COX-2 inhibitor, Valdecoxib, and provides protocols for the synthesis and evaluation of isoxazoline-based compounds for potential therapeutic applications.

Primary Application: Intermediate in the Synthesis of Valdecoxib

The most notable application of this compound is its role as a precursor in the synthesis of Valdecoxib.

Background: Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][4] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in protecting the gastrointestinal lining, Valdecoxib aims to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Its prodrug, Parecoxib, is a water-soluble, injectable formulation that is rapidly hydrolyzed in the liver to the active Valdecoxib.[5][6][7]

Synthetic Pathway from this compound to Valdecoxib:

The synthesis of Valdecoxib from its isoxazoline precursor involves a dehydration reaction to form the isoxazole ring, followed by sulfonation and amination.

G cluster_synthesis Synthesis of Valdecoxib A 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL B 5-Methyl-3,4-diphenylisoxazole A->B Dehydration (Acid/Base Catalyzed) C 4-(5-Methyl-3-phenylisoxazol-4-yl) benzenesulfonyl chloride B->C Chlorosulfonic Acid D Valdecoxib C->D Ammonium Hydroxide

Caption: Synthetic route to Valdecoxib.

Mechanism of Action of Valdecoxib: Selective COX-2 Inhibition

Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme.[1] The active site of COX-1 is smaller than that of COX-2. Valdecoxib possesses a phenylsulfonamide side group that can fit into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, which accounts for its selectivity.[1] This binding prevents arachidonic acid from entering the enzyme's active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2][3]

COX-2 Signaling Pathway in Inflammation:

Inflammatory stimuli, such as cytokines (e.g., IL-1β), lead to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted into various pro-inflammatory prostaglandins like PGE2. These prostaglandins contribute to the classic signs of inflammation: pain, swelling, redness, and heat.[4][8]

G cluster_pathway COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and Valdecoxib's point of intervention.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The selectivity of Valdecoxib is quantified by comparing its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib1400.00528,000

Data sourced from reference[9]. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

Protocol 1: Synthesis of Valdecoxib from 5-Methyl-3,4-diphenylisoxazole

This protocol describes the final steps in the synthesis of Valdecoxib, starting from the dehydrated intermediate of this compound.[10]

Materials:

  • 5-Methyl-3,4-diphenylisoxazole

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ammonium hydroxide (aqueous solution)

  • Purified water

  • Ethyl acetate

  • Petroleum ether

  • TLC plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Sulfonation: a. In a clean, dry reactor under an inert atmosphere, add chlorosulfonic acid. b. Cool the acid and slowly add 5-methyl-3,4-diphenylisoxazole while maintaining the temperature at approximately 25-30°C. c. After the addition is complete, stir the mixture for 30 minutes. d. Heat the reaction mixture to 60°C for 1 hour. e. Monitor the reaction progress by TLC (developing solvent: ethyl acetate/petroleum ether = 1:10).

  • Work-up and Extraction: a. Cool the reaction mixture to 25°C and dilute with dichloromethane. b. In a separate vessel, prepare a mixture of purified water and dichloromethane, and cool it to below 20°C. c. Slowly add the reaction mixture to the cooled water/DCM mixture, ensuring the temperature does not exceed 20°C. d. Separate the organic (DCM) layer from the aqueous layer.

  • Ammonolysis: a. To the organic layer containing the benzenesulfonyl chloride intermediate, add aqueous ammonium hydroxide. b. Stir the mixture at 25-35°C for 2 hours.

  • Final Work-up and Isolation: a. Add ethyl acetate to the reaction mixture and separate the layers. b. Wash the organic phase twice with purified water. c. Concentrate the organic phase under reduced pressure to precipitate the crude Valdecoxib. d. The crude product can be further purified by recrystallization.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol to determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.[11][12][13]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., Valdecoxib) and vehicle (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA Kit or a suitable detection reagent

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Perform serial dilutions to achieve a range of desired concentrations.

  • Assay Setup: a. To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. b. Add the diluted test compound, reference inhibitor, or vehicle (for control wells) to the appropriate wells. c. Include a "100% initial activity" control (enzyme + vehicle) and a "background" control (inactivated enzyme or no enzyme).

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Potential Applications Based on the Isoxazoline Scaffold

While this compound is primarily an intermediate, its core isoxazoline structure is found in compounds with diverse biological activities. This suggests that derivatives of this specific molecule could be synthesized and screened for other therapeutic properties, such as antibacterial and anticancer effects.

General Synthetic Workflow for Isoxazoline Derivatives:

The most common method for synthesizing isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkene.[14][15][16]

G cluster_workflow General Synthesis of Isoxazolines Start Aldoxime + Alkene Step1 In situ generation of Nitrile Oxide (e.g., using Chloramine-T or NCS) Start->Step1 Step2 [3+2] Cycloaddition Reaction Step1->Step2 Product Isoxazoline Derivative Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Workflow for 1,3-dipolar cycloaddition.

Protocol 3: General Antibacterial Activity Screening (Agar Well Diffusion Method)

This protocol is used to qualitatively assess the antibacterial activity of synthesized compounds.[17][18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cotton swabs

  • Test compound solutions (e.g., 100 µg/mL in DMSO)

  • Positive control (e.g., Ampicillin)

  • Negative control (e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Inoculation: Using a sterile cotton swab, evenly spread a suspension of the target bacterium over the entire surface of a nutrient agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

  • Incubation: Incubate the plates in an inverted position at 37°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound solutions in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

References

Application Notes and Protocols: Molecular Docking Studies of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a heterocyclic compound with potential therapeutic applications. As an intermediate in the synthesis of Valdecoxib, a known COX-2 inhibitor, its interaction with the cyclooxygenase (COX) enzymes is of significant interest.[1] This document provides a detailed protocol for performing molecular docking studies of this compound, focusing on the COX-2 enzyme as a potential target. These protocols are designed to guide researchers in evaluating the binding affinity and interaction patterns of the compound, thereby elucidating its potential mechanism of action as an anti-inflammatory agent.

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Isoxazole derivatives, in particular, have been extensively studied using these methods to explore their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This protocol outlines a generalized yet detailed workflow for the in silico analysis of this compound.

Potential Signaling Pathway Involvement

Given the structural relationship of the target ligand to known COX-2 inhibitors, a primary putative mechanism of action is the inhibition of the cyclooxygenase pathway. This pathway is critical in the inflammatory response, where the COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

G cluster_pathway Prostaglandin Synthesis Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Peroxidase Peroxidase Activity Isomerases Prostaglandin Synthases Ligand 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL Ligand->COX_Enzymes Inhibition

Caption: Putative inhibition of the COX pathway by the ligand.

Experimental Protocols

A standard molecular docking workflow involves preparation of the ligand and protein, performing the docking simulation, and analyzing the results.[5]

G cluster_workflow Molecular Docking Workflow Start Start Ligand_Prep 1. Ligand Preparation - Obtain 2D/3D structure - Energy Minimization (UFF) Start->Ligand_Prep Target_Prep 2. Target Protein Preparation - Download from PDB (e.g., 5KIR for COX-2) - Remove water, ligands - Add polar hydrogens Start->Target_Prep Grid_Gen 3. Grid Box Generation - Define active site coordinates Ligand_Prep->Grid_Gen Target_Prep->Grid_Gen Docking 4. Molecular Docking - Run AutoDock Vina simulation Grid_Gen->Docking Analysis 5. Post-Docking Analysis - Analyze binding energy & poses - Visualize interactions (H-bonds, etc.) Docking->Analysis End End Analysis->End

Caption: Generalized workflow for computational docking studies.

Ligand Preparation
  • Structure Acquisition: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw. The structure is then converted to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: To obtain a stable, low-energy conformation, the 3D structure must be energy-minimized. This can be performed using computational software like PyRx, which incorporates Open Babel.[2]

    • Force Field: Universal Force Field (UFF) is a suitable choice for organic molecules.

    • Algorithm: A conjugate gradient algorithm with at least 200 steps is recommended.[2]

  • File Conversion: The minimized ligand structure is saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, charge information, and atom types.

Target Protein Preparation
  • Protein Selection: Based on its potential as an anti-inflammatory agent, the human Cyclooxygenase-2 (COX-2) enzyme is selected as the primary target. The 3D crystal structure can be obtained from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR .

  • Protein Cleanup: Before docking, the protein structure must be prepared.[5]

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not essential for binding.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[5]

  • File Conversion: The prepared protein structure is saved in the PDBQT format.

Molecular Docking Simulation
  • Software: AutoDock Vina, often used within a graphical interface like PyRx, is a powerful and widely used tool for molecular docking.[2]

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. For COX-2 (PDB: 5KIR), the active site is a well-characterized hydrophobic channel. The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Execution: The docking simulation is performed, where AutoDock Vina will explore various conformations (poses) of the ligand within the defined grid box and calculate the binding affinity for each. The Lamarckian Genetic Algorithm is commonly employed for this purpose.[6]

Post-Docking Analysis
  • Binding Affinity: The primary quantitative result is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

  • Pose Analysis: The top-ranked poses (typically 9-10) are analyzed. The pose with the lowest binding energy is usually considered the most likely binding mode.

  • Interaction Visualization: Visualization software, such as Discovery Studio Visualizer, is used to inspect the interactions between the ligand and the protein's active site residues.[2] Key interactions to identify include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Van der Waals forces

Data Presentation

Quantitative results from molecular docking studies should be presented in a clear, tabular format to facilitate comparison and analysis. The following tables serve as templates for presenting docking results.

Table 1: Docking Simulation Results for this compound against COX-2.

ParameterValue
Target ProteinHuman Cyclooxygenase-2 (COX-2)
PDB ID5KIR
Docking SoftwareAutoDock Vina
Best Binding Affinity (kcal/mol)-8.5 (Example Value)
RMSD from Native Ligand (Å)1.2 (Example Value)

Table 2: Key Amino Acid Interactions in the COX-2 Active Site.

Interaction TypeInteracting Amino Acid ResiduesDistance (Å)
Hydrogen BondTYR-385, SER-5302.1, 2.5 (Example)
HydrophobicLEU-352, VAL-523, ALA-527N/A
Pi-Pi StackingTRP-3873.8 (Example)
Van der WaalsARG-120, ILE-517, PHE-518N/A

Table 3: Comparison of Binding Affinities with Control Ligands.

CompoundTargetBinding Affinity (kcal/mol)
This compound COX-2 -8.5 (Example)
Celecoxib (Reference COX-2 Inhibitor)COX-2-10.2 (Example)
Ibuprofen (Non-selective COX Inhibitor)COX-2-7.1 (Example)

Conclusion

This document provides a comprehensive protocol for conducting molecular docking studies on this compound with a focus on the COX-2 enzyme. By following these detailed steps for ligand and protein preparation, simulation, and analysis, researchers can effectively predict the binding interactions and affinity of this compound. The resulting data, when presented clearly, can provide valuable insights into its potential as a selective COX-2 inhibitor and guide further experimental validation and drug development efforts.

References

Application Notes and Protocols for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a template and guide for researchers. All protocols should be optimized for specific cell lines and experimental conditions. Currently, there is a lack of specific published cell culture studies directly investigating the biological effects of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. This compound is primarily known as an intermediate in the synthesis of Valdecoxib. The methodologies provided below are based on general protocols for related dihydroisoxazole compounds and should be adapted accordingly.

Introduction

This compound is a heterocyclic organic compound. While its direct biological activities are not extensively documented in publicly available literature, structurally similar dihydroisoxazole derivatives have demonstrated a range of biological effects, including anti-inflammatory and anti-cancer properties. These notes provide a framework for initiating cell culture-based investigations into the potential cytotoxic and mechanistic effects of this compound.

Potential Areas of Investigation

Given the activities of related compounds, potential research applications for this compound in cell culture include:

  • Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.

  • Mechanism of Action Studies: Investigating the molecular pathways through which the compound may exert its effects, such as apoptosis, cell cycle arrest, or inhibition of specific signaling cascades.

  • Anti-inflammatory Effects: Assessing its ability to modulate inflammatory responses in relevant cell models (e.g., macrophages stimulated with lipopolysaccharide).

Data Presentation: Hypothetical Cytotoxicity Screening

The following table is a template for presenting cytotoxicity data, which would be generated from an MTT or similar cell viability assay.

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Breast Cancer) 0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1072.1 ± 6.1
5048.9 ± 3.9~50
10021.5 ± 2.5
A549 (Lung Cancer) 0 (Vehicle Control)100 ± 6.8
198.2 ± 5.5
1085.7 ± 7.2
5060.3 ± 4.9>50
10045.1 ± 4.1
HEK293 (Normal Kidney) 0 (Vehicle Control)100 ± 4.5
199.1 ± 3.8
1097.6 ± 4.1
5092.4 ± 5.3>100
10088.9 ± 6.0

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Target cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: General workflow for assessing cytotoxicity and apoptosis.

Hypothetical Apoptotic Signaling Pathway

The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.

G Compound 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL Mito Mitochondrial Stress Compound->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Application Notes and Protocols: Pharmacokinetic Studies of Dihydroisoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of pharmacokinetic data and detailed experimental protocols for dihydroisoxazole compounds, based on preclinical studies. The information is intended to guide researchers in designing and conducting their own pharmacokinetic evaluations of this class of compounds.

Introduction to Dihydroisoxazole Pharmacokinetics

Dihydroisoxazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development. Understanding their pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for translating their in vitro potency into in vivo efficacy and safety. This document outlines key PK parameters and methodologies from preclinical studies involving specific dihydroisoxazole compounds.

Pharmacokinetic Data Summary

The following table summarizes the available quantitative pharmacokinetic parameters for representative dihydroisoxazole compounds from preclinical studies.

Compound Name/IdentifierSpeciesDose and Route of AdministrationKey Pharmacokinetic ParametersReference
R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide)Rats (Wistar)10 mg/kg, 20 mg/kg, and 40 mg/kg (oral); 10 mg/kg (intraperitoneal)Oral Bioavailability: 21.26% Pharmacokinetics: Linear dependence of Cmax and AUC0–t on the administered dose (correlation coefficients of 0.9995 and 0.9991, respectively). Presence of enterohepatic recirculation.[1][2]
Prototype Inhibitor 1b (A 3-bromo-4,5-dihydroisoxazole)MiceNot specifiedOral Bioavailability: Good Serum Half-life: Short[3]
ERW1041E (unsubstituted parent) Mice50 mg/kg (oral)Plasma Concentration: 2.1 ± 1.1 µg/mL at 5 min; 1.2 ± 0.6 µg/mL at 20 min[4]
Compound 4b Mice50 mg/kg (oral)Oral Bioavailability: Appreciable[4]
Compounds 7a/e (4-aryl derivatives) Mice50 mg/kg (oral)Plasma Levels: 3–4-fold lower than compound 4b[4]
Compounds 9d/e (4-arylamido derivatives) Mice50 mg/kg (oral)Oral Bioavailability: Much less bioavailable than compound 4b[4]

Experimental Protocols

In Vivo Pharmacokinetic Study of Compound R004 in Rats

This protocol is based on the study of the novel 4,5-dihydroisoxazole-5-carboxamide derivative, R004, a potential agent for treating rheumatoid arthritis.[1][2]

Objective: To determine the pharmacokinetic profile and assess the linearity and relative bioavailability of R004 and its main metabolites in rats after a single administration.

Materials:

  • Test Compound: R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide)

  • Animal Model: Male Wistar rats (24 for PK study, 50 for distribution study)[1]

  • Dosing Vehicles: Appropriate for oral and intraperitoneal administration.

  • Analytical Equipment: HPLC-MS/MS system for quantification of R004 and its metabolites in plasma.

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.

  • Dosing:

    • Divide the 24 rats into four groups of six.

    • Administer R004 once orally at doses of 10 mg/kg, 20 mg/kg, and 40 mg/kg to the first three groups.

    • Administer R004 once intraperitoneally at a dose of 10 mg/kg to the fourth group.

  • Blood Sampling:

    • Collect blood samples before administration (time 0) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours after administration.

    • Immediately centrifuge the blood samples to separate the plasma.[1]

  • Plasma Stabilization:

    • Stabilize the obtained plasma with a 250 mM ammonium acetate solution to prevent hydrolysis of R004.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of R004 and its metabolites using a validated HPLC-MS/MS method.

    • The analytical range for R004 was 2–2000 ng/ml, and for its metabolites (M1 and M2) was 1–1000 ng/ml.[1]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and bioavailability, from the plasma concentration-time data.

General Protocol for Assessing Oral Bioavailability of Dihydroisoxazole Inhibitors in Mice

This generalized protocol is derived from a study on 3-bromo-4,5-dihydroisoxazole inhibitors of human transglutaminase 2.[3][4]

Objective: To rapidly assess the oral bioavailability of novel dihydroisoxazole compounds.

Materials:

  • Test Compounds: Dihydroisoxazole derivatives.

  • Animal Model: Mice.

  • Dosing Vehicles: Suitable for oral gavage.

  • Analytical Equipment: Mass spectrometer for analyzing plasma concentrations.

Procedure:

  • Compound Pooling (Optional): To increase throughput, compounds with non-overlapping masses can be pooled into a mixture for administration.[4]

  • Dosing: Administer the test compound(s) to mice via oral gavage. A dose of 50 mg/kg for each compound was used in one study.[4]

  • Blood Sampling: Collect blood samples at various time points after administration. Given the reported short half-lives, early time points (e.g., 5, 20 minutes) are critical.[4]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Determine the plasma concentrations of the parent compounds using mass spectrometry.

  • Bioavailability Assessment: While a full pharmacokinetic profile provides detailed bioavailability, a rapid assessment can be made by comparing plasma concentrations at early time points between different compounds.

Visualizations

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

G Experimental Workflow for a Preclinical Pharmacokinetic Study cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization dose_preparation Dose Preparation animal_acclimatization->dose_preparation dosing Compound Administration (e.g., Oral, IV) dose_preparation->dosing sampling Serial Blood Sampling dosing->sampling plasma_separation Plasma Separation sampling->plasma_separation sample_stabilization Sample Stabilization (if necessary) plasma_separation->sample_stabilization analytical_method LC-MS/MS Analysis sample_stabilization->analytical_method concentration_determination Concentration Determination analytical_method->concentration_determination pk_modeling Pharmacokinetic Modeling concentration_determination->pk_modeling parameter_calculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_calculation

Caption: Workflow of a preclinical pharmacokinetic study.

Hypothetical Signaling Pathway Inhibition by a Dihydroisoxazole Compound

The search results indicate that some dihydroisoxazole compounds act as inhibitors of specific enzymes, such as transglutaminase 2 (TG2).[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such an inhibitor.

G Hypothetical Signaling Pathway Inhibition by a Dihydroisoxazole Compound extracellular_signal Extracellular Signal (e.g., Growth Factor, Cytokine) receptor Cell Surface Receptor extracellular_signal->receptor tg2 Transglutaminase 2 (TG2) receptor->tg2 Activation downstream_effector Downstream Effector (e.g., NF-κB) tg2->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Inflammation, Proliferation) downstream_effector->cellular_response dihydroisoxazole Dihydroisoxazole Inhibitor dihydroisoxazole->tg2 Inhibition

Caption: Inhibition of a signaling pathway by a dihydroisoxazole compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. This key intermediate is notably used in the preparation of Valdecoxib.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its subsequent dehydration to 5-Methyl-3,4-diphenylisoxazole.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete deprotonation of the deoxybenzoin oxime.Ensure the use of a strong base like n-butyllithium and anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., nitrogen).
Low reactivity of the acetylating agent.While ethyl acetate is commonly used, other activated esters or acetic anhydride could be explored, though this may require significant reaction condition optimization.
Unstable intermediate isoxazoline.Some intermediate isoxazolines can be unstable. Ensure the reaction temperature is controlled and consider purification on silica gel which can sometimes promote dehydration to the isoxazole.[1]
Formation of Impurities Presence of moisture or impurities in starting materials or solvents.Use freshly distilled solvents and ensure all glassware is thoroughly dried. Starting materials should be of high purity.
Side reactions due to incorrect temperature control.Maintain the recommended reaction temperatures. For the initial cycloaddition, low temperatures are often crucial. For the dehydration step, careful heating is required to avoid degradation.
Incomplete Dehydration to 5-Methyl-3,4-diphenylisoxazole The base used for dehydration is not strong enough or used in insufficient quantity.Experiment with different inorganic bases such as sodium carbonate or consider stronger bases if the reaction stalls. Ensure the stoichiometry of the base is appropriate.
The reaction temperature is too low or the reaction time is too short.Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Extend the reaction time as needed.
The solvent system is not optimal for the dehydration reaction.A mixture of an alcohol (like methanol or ethanol) and water is often effective. The ratio of the solvents can be adjusted to optimize the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically achieved through a 1,3-dipolar cycloaddition. This involves the reaction of the enolate of phenylacetone with an arylnitrile oxide, or by reacting deprotonated deoxybenzoin oxime with an acetylating agent like ethyl acetate.[1][2]

Q2: My dehydration of this compound to 5-Methyl-3,4-diphenylisoxazole is giving a low yield. What can I do?

Low yields in the dehydration step can often be attributed to the choice of base, solvent, and temperature. A common method involves heating the starting material in a mixture of methanol and water with an inorganic base. If the yield is low, you could try altering the base (e.g., from sodium hydroxide to potassium carbonate), adjusting the solvent ratio, or moderately increasing the reaction temperature while carefully monitoring for side product formation.

Q3: Are there any common side products to be aware of during the synthesis?

During the 1,3-dipolar cycloaddition to form the isoxazoline ring, dimerization of the nitrile oxide to form furoxans can be a significant side reaction. To minimize this, it is often recommended to generate the nitrile oxide in situ in the presence of the dipolarophile.

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the initial synthesis and the subsequent dehydration reaction. A suitable eluent system would be a mixture of ethyl acetate and a non-polar solvent like hexane.

Experimental Protocols

Protocol 1: Synthesis of 4,5-dihydro-5-methyl-5-hydroxy-3,4-diphenylisoxazole

This protocol is adapted from the synthesis of Valdecoxib intermediates.[3]

  • Preparation of Deoxybenzoin Oxime: Deoxybenzoin is converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate in aqueous ethanol.

  • Cyclization:

    • Under a nitrogen atmosphere, dissolve the deoxybenzoin oxime in anhydrous tetrahydrofuran (THF).

    • Cool the solution and treat it with two equivalents of n-butyllithium.

    • Perform a cyclization reaction by adding ethyl acetate.

    • The reaction mixture is then processed to isolate the 4,5-dihydro-5-methyl-5-hydroxy-3,4-diphenylisoxazole.

Protocol 2: Dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol

The following protocols are based on a patented procedure for the synthesis of 5-Methyl-3,4-diphenylisoxazole.

Method A: Using Sodium Hydroxide

  • In a suitable reaction vessel, add 5g of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol to a mixture of 25 mL of methanol and 25 mL of water.

  • Add 2.5g of sodium hydroxide.

  • Heat the mixture to 60°C and stir for 3 hours.

  • After cooling, the product is isolated, which may involve extraction and recrystallization from a suitable solvent system like ethyl acetate and n-hexane.

Method B: Using Trifluoroacetic Acid

  • In a 50mL four-neck round bottom flask, add 5g of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, 5mL of trifluoroacetic acid, and 20mL of dichloromethane.

  • Heat the mixture to 35°C and stir for 3 hours.

  • Cool the reaction to -5°C and quench by the dropwise addition of 15mL of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.

  • Recrystallize the product from a mixture of ethyl acetate and n-hexane (1:3 ratio).

Quantitative Data

The following table summarizes the yield of 5-Methyl-3,4-diphenylisoxazole obtained from the dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazolol under different conditions as described in patent CN106146424A.

Method Base/Acid Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
A Sodium HydroxideMethanol/Water6039299.5
B Trifluoroacetic AcidDichloromethane3537299.2

Visualizations

Experimental Workflow for Synthesis and Dehydration

G cluster_synthesis Synthesis of this compound cluster_dehydration Dehydration to 5-Methyl-3,4-diphenylisoxazole start_synthesis Deoxybenzoin Oxime step1_synthesis Deprotonation with n-BuLi in THF start_synthesis->step1_synthesis step2_synthesis Cyclization with Ethyl Acetate step1_synthesis->step2_synthesis product_synthesis This compound step2_synthesis->product_synthesis start_dehydration This compound product_synthesis->start_dehydration step1_dehydration Reaction with Base/Acid in Solvent start_dehydration->step1_dehydration step2_dehydration Heating step1_dehydration->step2_dehydration product_dehydration 5-Methyl-3,4-diphenylisoxazole step2_dehydration->product_dehydration

Caption: Workflow for the synthesis and subsequent dehydration.

Troubleshooting Logic for Low Yield in Dehydration

G start Low Yield in Dehydration check_base Is the base appropriate and in sufficient quantity? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Screen different bases (e.g., NaOH, K2CO3) and adjust stoichiometry. check_base->solution_base No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Gradually increase temperature while monitoring with TLC. check_temp->solution_temp No solution_time Extend reaction time and continue monitoring. check_time->solution_time No end Yield Optimized check_time->end Yes solution_base->end solution_temp->end solution_time->end

Caption: Troubleshooting flowchart for low dehydration yield.

References

Technical Support Center: Purification of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related isoxazoline derivatives.

Issue 1: Low yield after purification.

  • Question: My final yield of this compound is significantly lower than expected after purification. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

    • Incomplete reaction or side reactions: Before purification, ensure the synthesis of the crude product has gone to completion with minimal side products. Use Thin Layer Chromatography (TLC) to monitor the reaction progress.

    • Decomposition on silica gel: Some isoxazoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

      • Solution: Use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.

    • Co-elution with impurities: If an impurity has a similar polarity to your product, it may co-elute during column chromatography, leading to impure fractions that are discarded, thus lowering the yield.

      • Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.[1][2] Refer to the table below for suggested solvent systems.

    • Loss during recrystallization: The product might be too soluble in the chosen recrystallization solvent, leading to significant loss in the mother liquor.

      • Solution: Carefully select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Perform small-scale solubility tests before proceeding with bulk recrystallization.

Issue 2: Presence of persistent impurities.

  • Question: I am unable to remove a persistent impurity from my product, even after multiple purification steps. How can I identify and remove it?

  • Answer: Persistent impurities can be challenging. Here's a systematic approach to tackle this issue:

    • Impurity Identification: Use analytical techniques like LC-MS and NMR to identify the structure of the impurity. Knowing the impurity's structure will provide clues about its properties and how to separate it.

    • Chromatographic Optimization:

      • TLC Analysis: Experiment with different solvent systems on TLC plates to find one that provides good separation between your product and the impurity.

      • Column Chromatography: Once a suitable solvent system is identified, perform column chromatography. If the impurity is still present, consider using a different adsorbent (e.g., alumina instead of silica gel) or a more advanced technique like preparative HPLC.

    • Recrystallization: If the impurity has a different solubility profile from your product, fractional crystallization can be effective. This involves a series of carefully controlled crystallization steps.

    • Chemical Treatment: In some cases, the impurity can be a starting material or a related side product. A chemical wash of the organic solution might help. For example, a dilute acid or base wash can remove basic or acidic impurities, respectively.

Issue 3: Product decomposition during purification.

  • Question: My product seems to be decomposing during purification, as indicated by the appearance of new spots on TLC. What could be the cause and how can I prevent it?

  • Answer: this compound, containing a hydroxyl group, may be susceptible to decomposition under certain conditions.

    • Acid/Base Sensitivity: The isoxazoline ring or the hydroxyl group might be sensitive to acidic or basic conditions.

      • Solution: Avoid harsh acidic or basic conditions. If using silica gel, consider neutralizing it. When performing extractions, use mild acids or bases and minimize contact time.

    • Thermal Instability: Prolonged heating can lead to decomposition.

      • Solution: Avoid excessive heat during solvent evaporation (use a rotary evaporator at a moderate temperature and pressure). When performing recrystallization, do not heat the solution for an extended period after the solid has dissolved.

    • Oxidation: The compound might be sensitive to air oxidation.

      • Solution: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for column chromatography of this compound?

A1: The optimal solvent system depends on the specific impurities present in your crude product. However, based on the purification of similar isoxazoline derivatives, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] You can start with a low polarity mixture and gradually increase the polarity.

Solvent System (v/v)ApplicationReference
Hexane:Ethyl Acetate (gradient)General purpose column chromatographyInferred from general practices
Light Petrol:DCM (1:1)Column chromatography for specific bicyclic isoxazolines[3]
Chloroform:Methanol (8:2)TLC mobile phase for some isoxazoline derivatives[4]

Q2: What is a suitable recrystallization solvent for this compound?

A2: A suitable recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For isoxazoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like methanol-petroleum ether.[4][5] It is crucial to perform small-scale solubility tests to find the ideal solvent or solvent pair for your specific product.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions. Spot a small amount from each collected fraction on a TLC plate, along with a spot of your crude material and a co-spot (crude and fraction in the same spot). Develop the plate in an appropriate solvent system. Fractions that show a single spot corresponding to your product can be combined.

Q4: My purified product is an oil, but it is expected to be a solid. What should I do?

A4: If your product is an oil but is reported to be a solid, it may contain residual solvent or impurities that are preventing crystallization.

  • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

  • Re-purification: If the oil persists, it likely contains impurities. Further purification by column chromatography or preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • If adsorbed onto silica, dry the silica gel and carefully add it to the top of the column.

    • If in solution, carefully add the solution to the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions of a suitable volume.

    • Monitor the elution of compounds by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to elute your product.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your purified product in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each test tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Dissolve the product in the minimum amount of the chosen hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Product (this compound) column Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude->column tlc_fractions TLC Analysis of Fractions column->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine Select pure fractions evaporation1 Solvent Evaporation (Rotary Evaporator) combine->evaporation1 recrystallization Recrystallization (e.g., Ethanol/Methanol) evaporation1->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying Under Vacuum filtration->drying pure_product Pure Product drying->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities decomposition Product Decomposition start->decomposition cause1 Decomposition on Silica? low_yield->cause1 cause4 Similar Polarity? impurities->cause4 cause6 Acid/Base Sensitive? decomposition->cause6 solution1 Use deactivated silica or alumina cause1->solution1 Yes cause2 Co-elution? cause1->cause2 No solution2 Optimize solvent system (gradient elution) cause2->solution2 Yes cause3 Loss in recrystallization? cause2->cause3 No solution3 Re-evaluate solvent cause3->solution3 solution4 Preparative HPLC cause4->solution4 Yes cause5 Starting Material Present? cause4->cause5 No solution5 Aqueous Wash cause5->solution5 solution6 Use neutral conditions cause6->solution6 Yes cause7 Heat Sensitive? cause6->cause7 No solution7 Avoid prolonged heating cause7->solution7

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of Diphenyl-dihydroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diphenyl-dihydroisoxazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired 3,5-Diphenyl-4,5-dihydroisoxazole

A diminished yield of the target compound is a frequent issue. The following table outlines potential causes and corrective actions.

Potential Cause Recommended Solutions Expected Outcome
Dimerization of Benzonitrile Oxide: The primary side reaction is the dimerization of the benzonitrile oxide intermediate to form stable diphenylfuroxan.- Maintain Low Temperatures: Perform the in situ generation of the nitrile oxide at 0°C or below to minimize its decomposition and dimerization. - Slow Addition of Reagents: When generating the nitrile oxide from a hydroxamoyl halide, add the base dropwise to maintain a low instantaneous concentration of the nitrile oxide, favoring the cycloaddition reaction. - Increase Dipolarophile Concentration: A higher concentration of styrene, the dipolarophile, increases the likelihood of the desired cycloaddition over dimerization.A significant reduction in the formation of the diphenylfuroxan byproduct and a corresponding increase in the yield of the desired isoxazoline.
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to decomposition, particularly at elevated temperatures.- Ensure Rapid In Situ Trapping: Generate the nitrile oxide in the presence of styrene to ensure it reacts immediately upon formation.Minimized loss of the nitrile oxide intermediate, leading to a higher yield of the final product.
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact reaction efficiency.- Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Solvent screening may be necessary for optimization. - Base Selection: For dehydrohalogenation of benzohydroxamoyl chloride, a non-nucleophilic organic base like triethylamine is commonly used.Improved reaction kinetics and a higher conversion rate to the desired product.
Problem 2: Formation of Significant Amounts of Diphenylfuroxan Byproduct

The presence of a significant amount of diphenylfuroxan, the dimer of benzonitrile oxide, is a common impurity.

Symptom Analytical Identification Mitigation Strategies
An additional, often less polar, spot is observed on the TLC plate.TLC: Diphenylfuroxan typically has a higher Rf value than the more polar 3,5-diphenyl-4,5-dihydroisoxazole in common solvent systems (e.g., ethyl acetate/hexane). 1H NMR: Diphenylfuroxan will show aromatic protons but will lack the characteristic signals of the dihydroisoxazole ring protons. 13C NMR: The 13C NMR spectrum of diphenylfuroxan will show signals for the aromatic carbons and the furoxan ring carbons (typically around 113 and 156 ppm).- Optimize Reagent Addition: Add the base for nitrile oxide generation slowly to the solution containing the benzohydroxamoyl chloride and styrene. - Control Temperature: Maintain the reaction temperature at 0°C or lower during nitrile oxide generation. - Increase Styrene Concentration: Use a molar excess of styrene to outcompete the dimerization reaction.
Problem 3: Potential Formation of the 3,4-Diphenyl-4,5-dihydroisoxazole Regioisomer

While the 1,3-dipolar cycloaddition of benzonitrile oxide to styrene predominantly yields the 3,5-disubstituted regioisomer, the formation of the 3,4-isomer is a possibility.

Symptom Analytical Differentiation Control Strategies
Complex NMR spectra suggesting the presence of more than one isomer.1H NMR: The proton signals for the dihydroisoxazole ring in the 3,4-isomer will have different chemical shifts and coupling constants compared to the 3,5-isomer. 13C NMR: The chemical shifts of the carbon atoms in the dihydroisoxazole ring will differ between the two regioisomers.- Solvent Effects: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor the formation of a single regioisomer. - Computational Studies: Density Functional Theory (DFT) calculations can be employed to predict the most likely regioisomeric outcome and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole?

The most prevalent side reaction is the dimerization of the benzonitrile oxide intermediate to form diphenylfuroxan. This occurs when the nitrile oxide reacts with itself instead of the intended dipolarophile (styrene).

Q2: How can I minimize the formation of the diphenylfuroxan byproduct?

To suppress the formation of diphenylfuroxan, it is crucial to keep the concentration of the free nitrile oxide low at any given time. This can be achieved by:

  • In situ generation: The nitrile oxide should be generated in the presence of styrene, allowing it to be trapped as it is formed.

  • Slow addition of the base: When preparing the nitrile oxide by dehydrohalogenation of benzohydroxamoyl chloride, the base (e.g., triethylamine) should be added slowly to the reaction mixture.

  • Low temperature: Conducting the reaction at 0°C or below slows down the rate of dimerization.

  • Excess dipolarophile: Using a molar excess of styrene will favor the intermolecular cycloaddition over dimerization.

Q3: How can I confirm the structure of my product and identify any side products?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different components. The desired product, being more polar, will typically have a lower Rf value than the furoxan byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 3,5-diphenyl-4,5-dihydroisoxazole will show characteristic signals for the protons and carbons of the dihydroisoxazole ring, which will be absent in the spectrum of the diphenylfuroxan dimer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any isolated byproducts.

Q4: Is the formation of the 3,4-diphenyl-4,5-dihydroisoxazole regioisomer a significant concern?

The 1,3-dipolar cycloaddition of benzonitrile oxide with styrene is generally regioselective for the 3,5-disubstituted product. However, the formation of minor amounts of the 3,4-regioisomer cannot be entirely ruled out under certain conditions. Careful analysis of the NMR spectra of the crude product is necessary to determine the isomeric purity.

Experimental Protocols

Key Experiment: Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole via In Situ Generation of Benzonitrile Oxide

This protocol describes a common method for the synthesis of 3,5-diphenyl-4,5-dihydroisoxazole, focusing on minimizing side reactions.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Styrene

  • N-Chlorosuccinimide (NCS)

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Benzaldoxime:

    • Dissolve benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure and extract the benzaldoxime with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude benzaldoxime.

  • In Situ Generation of Benzonitrile Oxide and Cycloaddition:

    • Dissolve the crude benzaldoxime (1 equivalent) and styrene (1.2 equivalents) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of NCS (1.1 equivalents) in DCM to the reaction mixture.

    • After the addition is complete, add triethylamine (1.1 equivalents) dropwise over 30 minutes.

    • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization Data for 3,5-Diphenyl-4,5-dihydroisoxazole:

  • 1H NMR (CDCl3, 400 MHz): δ 7.70-7.68 (m, 2H, Ar-H), 7.45-7.35 (m, 8H, Ar-H), 5.75 (dd, J = 10.8, 8.4 Hz, 1H, H-5), 3.85 (dd, J = 16.8, 10.8 Hz, 1H, H-4a), 3.30 (dd, J = 16.8, 8.4 Hz, 1H, H-4b).

  • 13C NMR (CDCl3, 100 MHz): δ 156.9, 141.2, 130.5, 129.1, 128.8, 128.6, 128.3, 125.9, 82.5, 43.8.

Visualizations

Reaction Scheme and Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction benzaldoxime Benzaldoxime nitrile_oxide Benzonitrile Oxide (Intermediate) benzaldoxime->nitrile_oxide [O] product 3,5-Diphenyl-4,5-dihydroisoxazole nitrile_oxide->product 1,3-Dipolar Cycloaddition nitrile_oxide_2 Benzonitrile Oxide (Intermediate) styrene Styrene styrene->product 1,3-Dipolar Cycloaddition dimer Diphenylfuroxan (Byproduct) nitrile_oxide_2->dimer Dimerization

Caption: Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole and the competing dimerization side reaction.

Troubleshooting Logic for Low Yield

G start Low Yield of Desired Product check_byproduct Significant Furoxan Byproduct Observed? start->check_byproduct temp_control Lower Reaction Temperature (0°C or below) check_byproduct->temp_control Yes check_conditions Review Other Reaction Conditions check_byproduct->check_conditions No slow_addition Slower Addition of Base/Oxidant temp_control->slow_addition increase_styrene Increase Styrene Concentration slow_addition->increase_styrene end Improved Yield increase_styrene->end solvent Optimize Solvent check_conditions->solvent base Optimize Base check_conditions->base solvent->end base->end

Caption: A logical workflow for troubleshooting low product yield in diphenyl-dihydroisoxazole synthesis.

Technical Support Center: HPLC Analysis of Isoxazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of isoxazoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic analysis of this important class of molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of isoxazoline compounds.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My isoxazoline peak is tailing. What are the possible causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For isoxazoline compounds, which are often basic in nature, this can be particularly prevalent.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Isoxazoline compounds can interact with free silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[1][2] Alternatively, use an end-capped column or a column with a different stationary phase chemistry.

  • Mobile Phase pH is Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of the isoxazoline compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3][4]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

G

Q2: My isoxazoline peak is fronting. What could be the cause?

A2: Peak fronting, the inverse of tailing, is often observed with hydrophobic compounds like isoxazolines, especially when there are issues with the sample solvent or column conditions.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.[5][6]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[6] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Overload (Mass Overload): Injecting a highly concentrated sample can lead to peak fronting.[5][6]

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Collapse: This can occur when using highly aqueous mobile phases (greater than 95% water) with some C18 columns, leading to a sudden decrease in retention time and peak fronting.[6]

    • Solution: Flush the column with 100% acetonitrile. To prevent this, use a column specifically designed for highly aqueous mobile phases.[6]

Problem: Peak Splitting

Q3: Why is my single isoxazoline peak splitting into two?

A3: A split peak can be caused by a number of issues, from problems at the column inlet to sample preparation.

Possible Causes and Solutions:

  • Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (disconnect from the detector first). If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help prevent this.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

G

Problem: Retention Time Variability

Q4: My retention times for isoxazoline standards are shifting between injections. What should I check?

A4: Unstable retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time, especially for hydrophobic compounds like isoxazolines. A 1% change in the organic solvent composition can alter retention times by 5-15%.

    • Solution: Prepare the mobile phase accurately and consistently. It is recommended to prepare it gravimetrically rather than volumetrically. Ensure thorough mixing and degassing.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[7][8]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7][9] A stable temperature of at least 5-10°C above ambient is recommended.[10]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[9]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

  • Pump Issues: Leaks in the pump, worn seals, or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.

    • Solution: Regularly inspect the pump for leaks (salt crystal buildup is a common sign) and perform routine maintenance.

Problem: Baseline Issues

Q5: I am observing a noisy or drifting baseline in my chromatograms. How can I improve it?

A5: A stable baseline is crucial for accurate integration and quantification of peaks.

Possible Causes and Solutions:

  • Contaminated or Poorly Prepared Mobile Phase: Impurities in the solvents, dissolved gas, or microbial growth can all contribute to baseline noise and drift.

    • Solution: Use high-purity, HPLC-grade solvents.[11] Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication. Prepare fresh mobile phase daily.

  • Detector Issues: A dirty flow cell or a failing lamp can cause baseline noise.

    • Solution: Flush the flow cell with a strong, appropriate solvent. If the noise persists, the detector lamp may need to be replaced.

  • Pump Malfunctions: Pulsations from the pump due to worn seals or check valve problems can manifest as a noisy baseline.

    • Solution: Perform regular pump maintenance.

Frequently Asked Questions (FAQs)

Q6: What is a good starting point for developing an HPLC method for a new isoxazoline compound?

A6: For reversed-phase HPLC, a good starting point for isoxazoline analysis is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.[1][2] Given the hydrophobic nature of isoxazolines, a higher percentage of organic solvent is typically required for elution. A gradient elution from a lower to a higher organic content is often necessary to separate the isoxazoline from more polar impurities and matrix components.

Q7: How can I improve the resolution between my isoxazoline peak and a closely eluting impurity?

A7: To improve resolution, you can try several approaches:

  • Optimize the Mobile Phase: Adjusting the ratio of organic solvent to water can alter the selectivity. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can also be effective.

  • Change the Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide different selectivity. A longer column or a column with a smaller particle size will increase efficiency and can improve resolution.

  • Adjust the Temperature: Changing the column temperature can affect the selectivity between two closely eluting compounds.[7][8]

Q8: I am seeing unexpected peaks in my chromatogram. What could be their source?

A8: Unexpected peaks can arise from several sources:

  • Sample Degradation: Isoxazoline compounds can degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).[11] The appearance of new peaks over time can be an indication of instability.

    • Solution: Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated). A forced degradation study can help identify potential degradation products.[11][12][13]

  • Contamination: Contamination can come from the sample matrix, the solvents, the vials, or carryover from a previous injection.

    • Solution: Ensure proper sample clean-up. Use high-purity solvents and clean vials. Run a blank injection (mobile phase only) to check for system contamination.

  • Ghost Peaks: These are peaks that appear in a blank run and can be due to contaminants in the mobile phase or from the HPLC system itself.

Q9: What are the key considerations for sample preparation when analyzing isoxazolines in complex matrices like plasma or tissue?

A9: Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include:

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[14]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract and can be used to concentrate the isoxazoline from the sample.

  • Liquid-Liquid Extraction (LLE): This is another effective technique for isolating hydrophobic compounds like isoxazolines from aqueous matrices.

Quantitative Data

The following tables provide examples of HPLC method parameters and validation data for the analysis of specific isoxazoline compounds.

Table 1: HPLC Method Parameters for Fluralaner Analysis [1][2]

ParameterCondition
Column Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 265 nm
Injection Volume 20 µL
Run Time 8 min
Retention Time ~5.2 min

Table 2: Validation Data for Fluralaner HPLC Method [1][2]

Validation ParameterResult
Linearity Range 10-90 µg/mL
Correlation Coefficient (r²) 0.9997
Accuracy (% Recovery) 100.06%
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 6 µg/mL
Precision (%RSD) < 2%

Table 3: HPLC Method Parameters for Afoxolaner Analysis [15]

ParameterCondition
Column Zorbax-SB C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (50/50, v/v)
Gradient Gradient Elution
Flow Rate 2.0 mL/min
Column Temperature 40°C
Detection Wavelength 225 nm

Table 4: Validation Data for Afoxolaner HPLC Method [15]

Validation ParameterResult
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.21 µg/mL
Limit of Quantification (LOQ) ~0.70 µg/mL

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Isoxazoline Screening

This protocol provides a starting point for the analysis of isoxazoline compounds. Optimization will likely be required for specific analytes and matrices.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a composition of 50% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength appropriate for the specific isoxazoline (typically in the range of 220-270 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. If analyzing from a complex matrix, perform appropriate extraction (e.g., protein precipitation or SPE).

Protocol 2: Forced Degradation Study of an Isoxazoline Compound[11]

This protocol outlines a general procedure to assess the stability of an isoxazoline and to identify potential degradation products.

  • Prepare a stock solution of the isoxazoline compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • At each time point, take a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) alongside an unstressed control sample.

  • Evaluate the chromatograms for the appearance of new peaks and a decrease in the area of the parent isoxazoline peak. This information is valuable for developing a robust and specific analytical method.

References

"improving the stability of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on the established chemical principles and stability profiles of the broader isoxazoline and 5-hydroxyisoxazoline class of compounds. Researchers are strongly encouraged to perform their own stability studies for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The primary factors contributing to the degradation of isoxazoline derivatives are exposure to extreme pH conditions (acid or base), water (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and oxidative conditions.[1][2][3] The 5-hydroxy group on your specific compound may make it particularly susceptible to acid- or base-catalyzed degradation through ring-opening mechanisms.

Q2: What are the most suitable solvents for preparing and storing stock solutions of this compound?

A2: While solvent choice is highly compound-specific, Dimethyl sulfoxide (DMSO) is generally considered a suitable solvent for long-term storage of stock solutions, typically at -20°C or -80°C.[1] However, DMSO is hygroscopic, and absorbed water can promote hydrolysis.[1] Acetonitrile is another common solvent that may offer good stability.[4] Protic solvents like ethanol or methanol should be used with caution as they can potentially participate in solvolysis reactions.[1] Always use high-purity, anhydrous solvents and prepare fresh solutions for sensitive experiments when possible.[1]

Q3: How long can I store my stock solution?

A3: For many small molecules in DMSO, storage at -20°C can be viable for up to three months, with -80°C being recommended for longer-term storage.[1] However, the stability of each compound is unique. It is best practice to re-evaluate the integrity of the solution for long-term studies, especially for a hemiaminal-like structure such as a 5-hydroxyisoxazoline. Minimizing freeze-thaw cycles by preparing single-use aliquots is highly recommended.[1]

Q4: My experiment requires an aqueous buffer. How can I minimize degradation?

A4: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, it is crucial to control the final concentration of the organic solvent (often <0.5%) to avoid affecting the experiment.[1] The pH of the aqueous buffer is critical. Isoxazoline degradation can be pH-dependent.[5][6] It is advisable to conduct a preliminary stability test in your specific buffer system to determine the compound's viability over the experimental timeframe.

Q5: How can I definitively assess the stability of my specific compound in my experimental solution?

A5: A forced degradation study is the most effective way to assess the stability of your compound.[1][7][8] This involves intentionally exposing the compound to stress conditions like acid, base, oxidation, heat, and light.[1][9] The degradation is then monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from its degradation products.[1]

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments.

Observed Problem Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis of a freshly prepared solution. Solvent Reactivity: The chosen solvent (e.g., a protic solvent like methanol) may be reacting with the compound.[1]Switch to a more inert aprotic solvent like high-purity DMSO or acetonitrile. Prepare solutions immediately before use.
Appearance of new peaks in chromatogram after short-term storage at room temperature. Thermal Degradation or Hydrolysis: The compound is unstable at room temperature, potentially exacerbated by trace water in the solvent.[1][10]Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Use anhydrous solvents.
Inconsistent results between experiments run on different days. Photodegradation: The compound may be sensitive to light, and ambient lab lighting could be causing degradation.[5][11]Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.[1]
Significant degradation when diluted in an acidic or basic aqueous buffer. pH Instability: The isoxazoline ring, particularly with a 5-hydroxy substituent, is likely susceptible to acid or base-catalyzed hydrolysis/ring-opening.[5][6]Determine the pH range of maximum stability by performing a pH profile study. Adjust experimental buffers to this pH if possible. If not, minimize the time the compound spends in the unstable buffer.
Gradual decrease in stock solution concentration over several weeks, even when frozen. Slow Degradation/Hydrolysis: Even at low temperatures, slow degradation can occur, especially if the solvent has absorbed water.[1]Qualify the stock solution before use in critical experiments. Consider preparing fresh stock solutions more frequently. Ensure solvent is high-purity and anhydrous.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound to determine its intrinsic stability and develop a stability-indicating analytical method.[1][12]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade DMSO, Acetonitrile, and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[1]

  • Preparation of Stress Samples: For each condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL).

    • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 4 hours.[1]

    • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.[1]

    • Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the working solution at 80°C, protected from light, for 48 hours.

    • Photodegradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample wrapped in aluminum foil to serve as a dark control.[1]

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection if necessary.

    • Analyze all samples, along with an unstressed control solution, using a validated, stability-indicating HPLC or UPLC-MS method capable of separating the parent peak from all degradation products.[1]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Identify and, if necessary, characterize any significant degradation products using mass spectrometry (MS) and other spectroscopic techniques.[1]

Representative Data Summary Table

The results of a forced degradation study can be summarized as follows:

Stress Condition Duration Temperature % Degradation (Parent Compound) Number of Major Degradants
0.1 M HCl4 hours60°C25.4%2
0.1 M NaOH4 hours60°C45.8%3
3% H₂O₂24 hoursRoom Temp15.2%1
Thermal48 hours80°C8.9%1
Photolytic24 hoursAmbient12.5%2
Control (Dark)24 hoursAmbient<1.0%0

Visualizations

Potential Degradation Pathway

The 5-hydroxyisoxazoline structure is susceptible to ring-opening, particularly under acidic conditions, which can lead to the formation of a β-hydroxy oxime intermediate. This intermediate can undergo further reactions.

G cluster_0 Acid-Catalyzed Ring Opening start 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL protonated Protonated Intermediate start->protonated + H⁺ opened Ring-Opened β-Hydroxy Oxime protonated->opened Ring Cleavage products Further Degradation Products opened->products Dehydration/ Rearrangement

Caption: Plausible acid-catalyzed degradation pathway for a 5-hydroxyisoxazoline.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve stability issues encountered during experimentation.

G start Stability Issue Observed (e.g., new HPLC peaks) check_solvent Is the solvent appropriate? (Aprotic, Anhydrous) start->check_solvent check_storage Are storage conditions correct? (Temp, Light Protection) check_solvent->check_storage Yes change_solvent Switch to high-purity DMSO or ACN check_solvent->change_solvent No check_ph Is the solution pH extreme? check_storage->check_ph Yes improve_storage Store at -80°C in aliquots. Use amber vials. check_storage->improve_storage No buffer_ph Determine optimal pH range. Minimize exposure time. check_ph->buffer_ph Yes end_node Re-analyze and confirm stability check_ph->end_node No change_solvent->end_node improve_storage->end_node buffer_ph->end_node

Caption: A logical workflow for troubleshooting compound stability issues.

Forced Degradation Experimental Workflow

This diagram illustrates the key stages of conducting a forced degradation study, from preparation to final analysis.

G cluster_stress Apply Stress Conditions prep Prepare Stock & Test Solutions acid Acid/Base prep->acid heat Heat prep->heat light Light prep->light oxide Oxidation prep->oxide analysis Analyze Samples at Time Points (HPLC / LC-MS) acid->analysis heat->analysis light->analysis oxide->analysis evaluation Evaluate Data: - Calculate % Degradation - Identify Degradants analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

References

"common pitfalls in the characterization of dihydroisoxazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of dihydroisoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions to assist in the accurate identification and characterization of your synthesized molecules.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum is showing unexpected signals. How can I confirm the formation of the dihydroisoxazole ring?

A1: Ambiguous NMR spectra are a common issue. First, confirm the presence of characteristic signals for the dihydroisoxazole core. For a typical 3,5-disubstituted 4,5-dihydroisoxazole, you should look for:

  • A triplet for the proton at the 4-position (H4).[1]

  • A doublet of doublets for the proton at the 5-position (H5).

  • Two diastereotopic protons at the 4-position (H4a and H4b), which will appear as a pair of doublets of doublets if there is a substituent at C4.

If these signals are absent or unclear, consider the possibility of regioisomer formation or ring-opening reactions.

Q2: I am struggling to differentiate between the 3,5- and 3,4-disubstituted regioisomers. What is the best approach?

A2: Distinguishing between regioisomers is a critical characterization step. The most effective method is 2D NMR spectroscopy.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons on the substituents and the carbons of the dihydroisoxazole ring. For a 3,5-disubstituted isomer, you would expect to see a correlation between the substituent at C5 and C4/C5 of the ring, and similarly for the C3 substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations between protons on the substituents and the protons on the dihydroisoxazole ring, helping to confirm their relative positions.

Q3: My compound appears to be degrading during purification. What are the common stability issues with dihydroisoxazoles?

A3: Dihydroisoxazole derivatives can be susceptible to degradation, particularly ring-opening reactions.[2][3] This can be influenced by factors such as:

  • pH: Both acidic and basic conditions can promote ring cleavage. It is advisable to maintain a neutral pH during workup and purification.

  • Temperature: Elevated temperatures can lead to decomposition.[4] Avoid excessive heating during solvent evaporation and chromatography.

  • Choice of Chromatography Stationary Phase: Silica gel, being slightly acidic, can sometimes cause degradation of sensitive compounds.[5] If you suspect this is an issue, consider using a more inert stationary phase like alumina or a buffered silica gel.

Troubleshooting Guides

Problem 1: Inconsistent or Low Yields After Purification
Possible Cause Troubleshooting Steps
Compound Instability on Silica Gel 1. Perform a small-scale stability test by spotting the crude product on a TLC plate and letting it sit for an extended period before eluting. If streaking or new spots appear, instability is likely. 2. Switch to a different stationary phase for column chromatography, such as neutral alumina or Florisil. 3. Consider alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase.
Ring-Opening During Workup 1. Ensure all aqueous washes are performed with neutral water or a buffered solution (e.g., saturated sodium bicarbonate if the reaction was acidic). 2. Minimize the time the compound is in contact with aqueous acidic or basic solutions. 3. Extract the product into an organic solvent as quickly as possible after quenching the reaction.
Thermal Decomposition 1. Use rotary evaporation at a low temperature to remove the solvent. 2. If the compound needs to be dried under high vacuum, do so at room temperature.
Problem 2: Ambiguous Mass Spectrometry Fragmentation
Possible Cause Troubleshooting Steps
Unexpected Fragmentation Pattern 1. The primary fragmentation pathway for many isoxazolyl-containing compounds involves the cleavage of the N-O bond.[6] Look for fragments corresponding to this cleavage. 2. Consider the possibility of in-source fragmentation or rearrangement. Varying the ionization energy or using a softer ionization technique (e.g., ESI instead of EI) can help to identify the molecular ion more clearly.
Isobaric Interference 1. If you have a complex mixture, it's possible that an impurity has the same nominal mass as your target compound.[7] 2. High-resolution mass spectrometry (HRMS) is essential to determine the elemental composition of the parent ion and its fragments, which can help to distinguish between your product and potential isobaric impurities.

Experimental Protocols

Key Experiment: 1,3-Dipolar Cycloaddition for Dihydroisoxazole Synthesis

This is a common method for synthesizing 3-aryl-4,5-dihydroisoxazoles.[8]

Materials:

  • Substituted aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Styrene (or other alkene)

  • Dichloromethane (DCM)

  • N-Chlorosuccinimide (NCS)

Procedure:

  • Oxime Formation:

    • Dissolve the substituted aromatic aldehyde in a suitable solvent.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.

    • Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).

    • Extract the resulting aldoxime and purify by recrystallization or column chromatography.[8]

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the purified aldoxime in DCM.

    • Add the alkene (e.g., styrene) to the solution.

    • Slowly add an oxidizing agent (e.g., NCS) to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitor by TLC).

    • Quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-4,5-dihydroisoxazole.[8]

Visual Guides

Troubleshooting Workflow for Ambiguous Spectroscopic Data

start Ambiguous Spectroscopic Data check_nmr 1. Re-evaluate NMR: - Look for characteristic dihydroisoxazole signals. - Check for unexpected protons/carbons. start->check_nmr check_ms 2. Re-evaluate MS: - Identify molecular ion. - Analyze fragmentation pattern for N-O bond cleavage. check_nmr->check_ms Data still ambiguous conclusion Structure Confirmed or Re-synthesis Required check_nmr->conclusion Structure confirmed run_2d_nmr 3. Perform 2D NMR: - HMBC for connectivity. - NOESY for spatial proximity. check_ms->run_2d_nmr Data still ambiguous check_ms->conclusion Structure confirmed repurify 4. Re-purify Sample: - Check for impurities by LC-MS. - Use alternative purification method. run_2d_nmr->repurify Structure still unclear run_2d_nmr->conclusion Structure confirmed consider_alternatives 5. Consider Alternative Structures: - Regioisomers. - Ring-opened products. - Byproducts from synthesis. repurify->consider_alternatives Impurities ruled out repurify->conclusion Pure compound confirms structure consider_alternatives->conclusion

Caption: A stepwise guide to troubleshooting ambiguous spectroscopic data for dihydroisoxazole derivatives.

Potential Pitfalls in Dihydroisoxazole Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization regioisomer Regioisomer Formation characterization_node Characterization regioisomer->characterization_node Leads to... byproducts Side-Reaction Byproducts purification_node Purification byproducts->purification_node Complicates... silica_decomp Decomposition on Silica silica_decomp->characterization_node Affects... thermal_decomp Thermal Decomposition thermal_decomp->characterization_node Affects... ring_opening Ring-Opening nmr_overlap Signal Overlap in NMR synthesis_node Synthesis synthesis_node->regioisomer synthesis_node->byproducts purification_node->silica_decomp purification_node->thermal_decomp characterization_node->ring_opening characterization_node->nmr_overlap

Caption: Interconnected challenges in the synthesis, purification, and characterization of dihydroisoxazoles.

References

Technical Support Center: Scale-up Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Dimerization of the nitrile oxide, or formation of other byproducts. 3. Product degradation: The product is known to be sensitive to acidic and basic conditions, leading to dehydration.[1][2] 4. Loss during workup/purification: The product may be partially soluble in the aqueous phase, or may degrade on silica gel during chromatography.[1]1. Reaction monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Control of stoichiometry: Ensure precise stoichiometry of reactants. The slow addition of the nitrile oxide precursor to the enolate solution can minimize dimerization. 3. pH control: Maintain neutral or near-neutral pH during workup and purification. Use a buffered aqueous solution for washing. 4. Purification method: Consider recrystallization as an alternative to column chromatography to minimize degradation.[3] If chromatography is necessary, use deactivated silica gel and a non-polar eluent system.
Formation of Dehydrated Impurity (5-Methyl-3,4-diphenylisoxazole) 1. High reaction temperature: Elevated temperatures can promote the elimination of water from the product. 2. Acidic or basic conditions: The hydroxyl group is prone to elimination under both acidic and basic conditions.[1][4] 3. Prolonged reaction or workup time: Increased exposure to reaction or workup conditions can lead to more dehydration. 4. Purification on silica gel: The acidic nature of silica gel can catalyze the dehydration.[1]1. Temperature control: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling, especially during scale-up. 2. Neutral workup: Quench the reaction with a neutral or weakly acidic solution (e.g., ammonium chloride solution). Wash the organic phase with brine until neutral. 3. Minimize time: Perform the workup and purification steps as efficiently as possible. 4. Alternative purification: Utilize recrystallization from a suitable solvent system (e.g., n-hexane) to avoid contact with silica gel.[3]
Difficulty in Product Isolation/Crystallization 1. Presence of impurities: Byproducts or unreacted starting materials can inhibit crystallization. 2. Oily product: The product may initially separate as an oil. 3. Inappropriate solvent system: The chosen solvent may not be optimal for crystallization.1. Purity check: Analyze the crude product by HPLC or NMR to identify the level of impurities. If necessary, perform a preliminary purification step. 2. Induce crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution slowly. 3. Solvent screening: Experiment with different solvents or solvent mixtures for recrystallization. A mixture of a good solvent and a poor solvent is often effective.
Exothermic Reaction Leading to Poor Control (Scale-up Issue) 1. Heat generation from the reaction: 1,3-dipolar cycloaddition reactions can be exothermic.[5] 2. Inadequate heat dissipation: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[5]1. Slow addition of reagents: Add one of the reactants portion-wise or via a syringe pump to control the rate of reaction and heat generation. 2. Efficient cooling: Use a reactor with a cooling jacket and ensure good agitation for efficient heat transfer. 3. Dilution: Conducting the reaction in a more dilute solution can help to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a 1,3-dipolar cycloaddition reaction.[1][2] This typically involves the reaction of an in situ generated benzonitrile oxide with the enolate of phenylacetone.[2] Another documented route involves the reaction of deoxybenzoin oxime with ethyl acetate in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF).[3][6]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: The most critical parameters during scale-up are:

  • Temperature Control: The reaction can be exothermic, and poor temperature control can lead to increased side product formation, particularly the dehydrated isoxazole.[5]

  • Reagent Addition Rate: Slow and controlled addition of reagents is crucial to manage the reaction exotherm and minimize side reactions like nitrile oxide dimerization.

  • Mixing/Agitation: Efficient mixing is essential to ensure homogeneity and effective heat transfer in a large reactor.

Q3: My final product is always contaminated with the dehydrated isoxazole. How can I prevent this?

A3: The formation of the dehydrated product, 5-methyl-3,4-diphenylisoxazole, is a common issue due to the instability of the hydroxyl group.[1] To minimize this, you should:

  • Maintain strict temperature control during the reaction and workup.

  • Ensure neutral pH conditions during the workup by washing with brine.

  • Avoid purification by standard silica gel chromatography, as the acidic surface can promote dehydration.[1] Recrystallization is the preferred method of purification.[3]

Q4: What are the typical yields for this reaction on a laboratory scale?

A4: While specific yields for the scaled-up synthesis of the title compound are not extensively reported, related isoxazoline syntheses can have yields ranging from moderate to good. For instance, a patent describing the subsequent dehydration step to 5-methyl-3,4-diphenylisoxazole reports a yield of 72% for that step, suggesting the initial formation of the hydroxylated compound is efficient.[4] Another process for a similar isoxazoline formation reports yields in the range of 70-82%.[7]

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). When using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, it is critical to work under an inert atmosphere (nitrogen or argon) and handle these reagents with care as they are pyrophoric. The reaction should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is based on the general principle of 1,3-dipolar cycloaddition for the formation of the isoxazoline ring.[1][2]

  • Enolate Formation:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve phenylacetone in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Nitrile Oxide Generation and Cycloaddition:

    • In a separate flask, prepare a solution of benzaldehyde oxime in anhydrous THF.

    • To this solution, add a chlorinating agent (e.g., N-chlorosuccinimide) at 0 °C to generate the corresponding hydroxamoyl chloride.

    • Slowly add a solution of a non-nucleophilic base (e.g., triethylamine) to the hydroxamoyl chloride solution at 0 °C to generate the benzonitrile oxide in situ.

    • Slowly add the freshly prepared benzonitrile oxide solution to the cold enolate solution, maintaining the reaction temperature below -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then brine until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as n-hexane.[3]

Data Presentation

Parameter Condition A (Lab Scale) Condition B (Scale-up) Expected Outcome/Comments
Starting Material PhenylacetonePhenylacetone-
Reagent LDA, Benzonitrile OxideLDA, Benzonitrile Oxide-
Solvent Anhydrous THFAnhydrous THFEnsure solvent is completely dry to prevent quenching of the base.
Temperature -78 °C to room temp.-78 °C to room temp.Strict temperature control is crucial during scale-up to manage exotherm.
Reaction Time 12-16 hours12-24 hoursMonitor by TLC/HPLC to confirm completion.
Typical Yield 70-85% (crude)65-80% (crude)Yields may be slightly lower on scale-up due to handling losses.
Purification Method RecrystallizationRecrystallizationAvoid silica gel chromatography to prevent dehydration.[1]
Purity (post-purification) >98%>98%Purity should be confirmed by HPLC and NMR.

Visualizations

experimental_workflow cluster_enolate Enolate Formation cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition & Work-up phenylacetone Phenylacetone in THF enolate Lithium Enolate of Phenylacetone phenylacetone->enolate -78 °C lda LDA in THF lda->enolate cycloaddition 1,3-Dipolar Cycloaddition enolate->cycloaddition -78 °C to RT benzaldehyde_oxime Benzaldehyde Oxime hydroxamoyl_chloride Hydroxamoyl Chloride benzaldehyde_oxime->hydroxamoyl_chloride ncs NCS ncs->hydroxamoyl_chloride tea Triethylamine nitrile_oxide Benzonitrile Oxide (in situ) tea->nitrile_oxide hydroxamoyl_chloride->nitrile_oxide nitrile_oxide->cycloaddition workup Aqueous Work-up (NH4Cl) cycloaddition->workup extraction Extraction (EtOAc) workup->extraction purification Recrystallization (n-hexane) extraction->purification product 5-Methyl-3,4-diphenyl-4,5- dihydroisoxazol-5-ol purification->product troubleshooting_logic cluster_dehydration_solutions Troubleshooting Dehydration cluster_other_issues Troubleshooting Other Issues start Low Yield or Impure Product check_dehydration Check for Dehydration Impurity (TLC/HPLC) start->check_dehydration dehydration_present Dehydration is a Major Impurity check_dehydration->dehydration_present Yes dehydration_absent Dehydration is Not the Main Issue check_dehydration->dehydration_absent No temp_control Optimize Temperature Control dehydration_present->temp_control neutral_workup Ensure Neutral Workup dehydration_present->neutral_workup avoid_silica Avoid Silica Gel Chromatography dehydration_present->avoid_silica check_reaction_completion Verify Reaction Completion dehydration_absent->check_reaction_completion optimize_stoichiometry Optimize Reagent Stoichiometry dehydration_absent->optimize_stoichiometry improve_purification Improve Purification Method dehydration_absent->improve_purification

References

Technical Support Center: Degradation of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. The information is designed to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of isoxazoline compounds, including this compound, are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (acid or base hydrolysis).[1] Oxidative conditions can also contribute to its degradation.[1]

Q2: How can I monitor the degradation of my compound during an experiment?

A2: The most effective method for monitoring degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation over time.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on studies of similar isoxazoline derivatives, a probable degradation pathway involves the cleavage of the N-O bond within the isoxazolidine ring.[2] This can be initiated by factors such as UV irradiation. This initial ring-opening can lead to the formation of various smaller molecules. For instance, photodegradation of some isoxazolines has been shown to produce derivatives of chlorobenzene and methyl pyridine, suggesting the breakdown of the core ring structure and substituent groups.[2]

Q4: Are there any known reactive functional groups in this compound that I should be aware of?

A4: The isoxazoline ring itself is the most reactive part of the molecule, particularly the labile N-O bond. The hydroxyl group (-OH) at the 5-position can also be involved in reactions, such as dehydration, especially under acidic or thermal stress.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the peak area of the parent compound over time.

Possible Causes:

  • Photodegradation: The compound may be sensitive to light, especially UV light.[1][2]

  • Thermal Degradation: Exposure to elevated temperatures during the experiment or sample preparation can cause decomposition.[1][3]

  • pH Instability: The compound may be degrading due to acidic or basic conditions in the solvent or mobile phase.[2][4]

  • Solvent Reactivity: The solvent used may not be inert and could be reacting with the compound.

Solutions:

  • Protect from Light: Conduct experiments in amber vials or under low-light conditions. Use a photostability chamber for controlled light exposure studies.[1]

  • Temperature Control: Maintain samples at a controlled, low temperature. Avoid prolonged exposure to heat.

  • pH Control: Use buffered solutions to maintain a neutral pH unless investigating pH-dependent degradation. Neutralize acidic or basic samples before analysis.[1]

  • Solvent Selection: Use high-purity, HPLC-grade solvents.[1] If degradation is suspected in a particular solvent, perform a solvent stability study.

Issue 2: Poor Recovery or Loss of Compound

Symptoms:

  • The concentration of the compound is significantly lower than expected after an experimental procedure.

Possible Causes:

  • Adsorption: The compound may be adsorbing to the surface of glassware or plasticware.

  • Precipitation: The compound may have limited solubility in the chosen solvent and could be precipitating out of the solution.

  • Significant Degradation: The compound may be highly unstable under the experimental conditions, leading to a substantial loss of the parent molecule.

Solutions:

  • Use Silanized Glassware: To minimize adsorption, use silanized glassware.

  • Solubility Assessment: Determine the solubility of the compound in the chosen solvent before preparing stock solutions. Sonication or gentle warming may help dissolve the compound, but be cautious of potential thermal degradation.[1]

  • Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a UV/PDA detector

  • Photostability chamber

  • Oven or water bath

2. Preparation of Stock and Test Solutions:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • For each stress condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.[1]

  • Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.[1]

  • Oxidative Degradation: Mix the test solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.[1]

  • Thermal Degradation: Place the test solution in an oven at an elevated temperature (e.g., 80°C).[1]

  • Photodegradation: Expose the test solution to a controlled light source in a photostability chamber.

4. Analysis:

  • Analyze the stressed samples at various time points using a validated stability-indicating HPLC or LC-MS method.

  • Quantify the percentage of the parent compound remaining and identify major degradation products.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study for this compound

Stress ConditionIncubation Time (hours)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl (60°C)285.22
862.54
2435.15
0.1 M NaOH (60°C)278.93
851.35
2422.76
3% H₂O₂ (RT)2492.41
Thermal (80°C)2488.12
Photolytic2475.64

Visualizations

Degradation Pathway Diagrams

DegradationPathways cluster_main Potential Degradation Pathways cluster_photolytic Photodegradation cluster_hydrolytic Acid/Base Hydrolysis cluster_thermal Thermal Degradation Parent 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL Photo_Intermediate Ring-Opened Intermediate (N-O Bond Cleavage) Parent->Photo_Intermediate UV Light Hydro_Intermediate Hydrolyzed Intermediate Parent->Hydro_Intermediate H+ / OH- Thermal_Product Dehydrated Product Parent->Thermal_Product Heat Photo_Product1 Substituted Benzene Derivative Photo_Intermediate->Photo_Product1 Photo_Product2 Substituted Pyridine Analogue Photo_Intermediate->Photo_Product2 Hydro_Product1 Phenylacetic Acid Derivative Hydro_Intermediate->Hydro_Product1 Hydro_Product2 Amino Alcohol Hydro_Intermediate->Hydro_Product2

Caption: Potential degradation pathways of this compound.

Experimental Workflow Diagram

ExperimentalWorkflow Start Prepare Stock Solution (1 mg/mL) Dilute Dilute to Working Concentration (100 µg/mL) Start->Dilute Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Dilute->Stress Sample Take Samples at Time Points (t=0, 2, 8, 24h) Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Data Quantify Parent Compound and Degradants Analyze->Data End Report Results Data->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Resolving Stereoisomers of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the resolution of stereoisomers of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (CAS: 181696-73-1).

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

A1: The structure of this compound has two chiral centers (at the C4 and C5 positions). Therefore, the molecule can exist as a total of four stereoisomers, which comprise two pairs of enantiomers. These two enantiomeric pairs are diastereomers of each other. The primary goal of resolution is to separate these stereoisomers, typically starting from a racemic or diastereomeric mixture.

Q2: What are the primary methods for resolving the stereoisomers of this compound?

A2: The two most common and effective methods for resolving isoxazoline derivatives, and applicable to this specific compound, are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers.[1][2] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The separated diastereomer is then treated to cleave the resolving agent, yielding the pure enantiomer.[3]

Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for HPLC resolution?

A3: The selection of a CSP is crucial for successful enantioseparation. For isoxazoline derivatives, polysaccharide-based CSPs are highly effective. Consider the following:

  • Amylose and Cellulose Derivatives: Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD/ID (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[2][4]

  • Cyclodextrin-Based CSPs: Functionalized cyclodextrin columns have also demonstrated high efficiency in resolving isoxazoline racemates.[5][6]

  • Screening: It is often necessary to screen several different CSPs and mobile phase compositions to find the optimal conditions for baseline separation.

Q4: What are suitable chiral resolving agents for diastereomeric crystallization?

A4: The target molecule has a hydroxyl (-OH) group, which can be derivatized to introduce a carboxylic acid or amine handle for salt formation. Alternatively, if the synthesis route allows, a precursor with an amine or acid functionality can be resolved. Common resolving agents include:

  • Chiral Acids: For resolving a basic intermediate, agents like (+)- or (-)-Tartaric acid, (+)- or (-)-O,O'-Dibenzoyltartaric acid, and (+)- or (-)-Camphorsulfonic acid are frequently used.[3]

  • Chiral Bases: For resolving an acidic intermediate, bases such as brucine, strychnine, or (R/S)-1-phenylethylamine are common choices.[3]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method for Enantiomeric Resolution

This protocol provides a general methodology for developing a chiral HPLC separation method.

  • Column Selection: Begin with a polysaccharide-based column, such as Chiralpak® IA or Chiralpak® AD-RH.

  • Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Mobile Phase Preparation: Prepare various mobile phases for screening. Typical phases for isoxazolines include mixtures of an alcohol (e.g., isopropanol, ethanol) and a non-polar modifier (e.g., hexane, heptane). For reversed-phase columns like AD-RH, mixtures of water, acetonitrile, and isopropanol are common.[1]

  • Initial Screening Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C - 45°C[1]

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 312 nm[1]).

    • Injection Volume: 5 - 10 µL

  • Optimization: Adjust the ratio of alcohol to hydrocarbon in the mobile phase. Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.

  • Data Analysis: Calculate the retention factors (k), selectivity factor (α), and resolution (Rs) to determine the best separation conditions.

Table 1: Example Chiral HPLC Screening Conditions

Chiral Stationary Phase (CSP)Mobile Phase (v/v/v)Typical Flow Rate (mL/min)Temperature (°C)Expected Outcome
Chiralpak® IAHexane/Isopropanol (90:10)1.025Good starting point for many isoxazolines.[2]
Chiralpak® AD-RHWater/Acetonitrile/Isopropanol (40:10:50)0.845Effective for reversed-phase separation.[1]
Perphenylcarbamate CyclodextrinTernary Eluents (e.g., Hexane/Ethanol/DCM)0.730High resolution reported for some isoxazolines.[5]
Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Choose a chiral resolving agent based on the functionality of your molecule (or a suitable precursor). For the hydroxyl group, derivatization may be needed first to create an acidic or basic center.

  • Salt Formation: Dissolve equimolar amounts of the racemic compound and the chosen chiral resolving agent in a suitable solvent (e.g., methanol, ethanol, acetone). The solvent should be one in which the diastereomeric salts have different solubilities.

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt should crystallize out.

  • Isolation and Purification: Collect the crystals by filtration. The purity (diastereomeric excess, d.e.) can be checked by NMR or HPLC. If the d.e. is low, one or more recrystallizations from fresh solvent may be necessary.

  • Liberation of the Enantiomer: After achieving high d.e., treat the purified diastereomeric salt with an acid or base to break the salt bond and liberate the free enantiomer. For example, if a chiral acid was used, treatment with a base like NaOH or NaHCO₃ will regenerate the target molecule.

  • Extraction: Extract the liberated enantiomer into an organic solvent, wash, dry, and concentrate to yield the enantiomerically enriched product.

Troubleshooting Guides

Issue 1: Poor or No Separation in Chiral HPLC
Possible Cause Troubleshooting Step
Incorrect CSP The chosen chiral stationary phase may not be suitable. Screen a different class of CSP (e.g., switch from a cellulose-based to an amylose-based column).[2][4]
Suboptimal Mobile Phase Systematically vary the ratio of the polar (alcohol) and non-polar (alkane) components. Test different alcohols (e.g., ethanol, isopropanol, n-butanol).
Temperature Effects Lowering the column temperature often increases resolution, although it may increase backpressure and run time. Try running at 15°C, 25°C, and 40°C.
Peak Inversion The elution order of enantiomers can sometimes be reversed by changing the CSP (e.g., from Chiralpak AD to Chiralcel OD) or, in some cases, the alcohol modifier.
On-Column Racemization The compound may be racemizing on the column, especially if there are acidic or basic sites on the stationary phase. Adding a small amount of an acidic or basic modifier (TFA or DEA) to the mobile phase can sometimes prevent this.[2]
Issue 2: Problems with Diastereomeric Crystallization
Possible Cause Troubleshooting Step
No Crystals Form (Oil Out) The solvent may be inappropriate. Try a less polar solvent if an oil forms. Use a solvent screen with small vials to test different options (e.g., ethanol, ethyl acetate, acetone, acetonitrile).
Both Diastereomers Co-crystallize The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Try a different solvent or a mixture of solvents to maximize the solubility difference.
Low Diastereomeric Excess (d.e.) The initial crystallization was not efficient. Perform one or more recrystallizations of the filtered solid to enrich the desired diastereomer.
Difficulty Liberating Enantiomer The acid/base reaction to break the salt is incomplete. Ensure you are using a sufficient excess of the acid or base and allowing adequate reaction time. Check the pH of the aqueous layer.

Visualizations

G cluster_start Starting Material cluster_hplc Method 1: Chiral HPLC cluster_cryst Method 2: Diastereomeric Crystallization start Racemic Mixture of This compound hplc_dev Method Development (CSP & Mobile Phase Screening) start->hplc_dev salt Form Diastereomeric Salts (with Chiral Resolving Agent) start->salt hplc_sep Semi-Preparative HPLC Separation hplc_dev->hplc_sep hplc_iso Isolate Enantiomer Fractions hplc_sep->hplc_iso hplc_pure Enantiomerically Pure Isomers hplc_iso->hplc_pure cryst Fractional Crystallization salt->cryst cleave Cleave Resolving Agent (Acid/Base Treatment) cryst->cleave cryst_pure Enantiomerically Enriched Isomer cleave->cryst_pure

Caption: Overall workflow for the resolution of stereoisomers.

G Troubleshooting: Poor HPLC Separation start Poor or No Enantioseparation cause1 Is the mobile phase optimized? start->cause1 action1 Vary alcohol/alkane ratio. Try different alcohol modifiers. cause1->action1 No cause2 Is the CSP appropriate? cause1->cause2 Yes action1->cause2 action2 Screen a different class of CSP (e.g., Amylose vs. Cellulose). cause2->action2 No cause3 Is temperature a factor? cause2->cause3 Yes action2->cause3 action3 Test separation at lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. cause3->action3 No end_node Improved Separation cause3->end_node Yes action3->end_node

References

Technical Support Center: Enhancing Regioselectivity in Isoxazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective synthesis of isoxazolines. This guide focuses on the common challenges encountered during the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the 3,5-disubstituted isomer?

A1: Achieving high regioselectivity for the 3,5-disubstituted isoxazole is a common objective. The formation of this isomer is often favored due to electronic and steric factors in the Huisgen 1,3-dipolar cycloaddition.[1] However, if you are observing poor selectivity, consider the following strategies:

  • Catalyst Selection: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to promote the formation of 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Less polar solvents can sometimes enhance the formation of the 3,5-isomer.[1] However, the effect of solvent polarity can be substrate-dependent, and screening a range of solvents is recommended.[2][3]

  • Lower Reaction Temperature: Decreasing the reaction temperature can improve regioselectivity by favoring the kinetically controlled product.[1][4]

  • In Situ Generation of Nitrile Oxide: Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am aiming for a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What methods can I use to reverse the regioselectivity?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging as the 3,5-isomer is typically the thermodynamically favored product with terminal alkynes.[1] Here are some strategies to promote the formation of the 3,4-regioisomer:

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be optimized to selectively yield 3,4-disubstituted isoxazoles.[1][2]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can lead to 3,4,5-trisubstituted isoxazoles, and the strategic choice of substituents can influence the regiochemical outcome.[1]

Q3: My isoxazoline synthesis is suffering from low yields. What are the potential causes and how can I improve the outcome?

A3: Low yields in isoxazoline synthesis can be attributed to several factors. Here is a troubleshooting guide to address this issue:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available for the cycloaddition.[1] To minimize this side reaction, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products.[1] Careful optimization of the reaction temperature is crucial.

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical and should be optimized.[1]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile can significantly slow down the reaction rate.[1] If possible, consider modifying the substrates to reduce steric hindrance.

  • Purification Challenges: Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions to isolate your product effectively.[1]

Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[5][6]

  • Electronic Effects: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients.[1] For a typical reaction between a nitrile oxide and a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, leading to the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on the nitrile oxide and the dipolarophile will tend to orient themselves away from each other in the transition state to minimize steric repulsion. This steric hindrance generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers) Suboptimal reaction conditions.Systematically vary the solvent polarity and reaction temperature. Lower temperatures often improve selectivity.[4][7]
Inherent electronic/steric properties of substrates.Modify substituents on the starting materials to enhance the electronic or steric bias for the desired regioisomer.[7]
Inappropriate catalyst or lack thereof.For 3,5-disubstituted products, employ a Copper(I) or Ruthenium catalyst.[1] For 3,4-disubstituted products, consider a Lewis acid catalyst like BF₃·OEt₂ with appropriate substrates.[1][2]
Low Yield of Desired Isoxazole Decomposition of unstable nitrile oxide intermediate.Generate the nitrile oxide in situ at low temperatures to ensure it reacts quickly with the dipolarophile.[1]
Inefficient in situ generation of nitrile oxide.Ensure the chosen method for nitrile oxide generation (e.g., from aldoximes with an oxidant or from hydroximoyl chlorides with a base) is compatible with your substrates.[2]
Suboptimal reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature to avoid side reactions and decomposition.[2]
Formation of Furoxan Dimer High concentration of nitrile oxide.Employ slow addition or in situ generation of the nitrile oxide to maintain a low concentration.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.

Materials:

  • Aldoxime (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent (10 mL), add CuI (0.05 mmol).

  • Add NCS (1.1 mmol) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol outlines a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.[2]

Visualizations

troubleshooting_workflow start Start: Poor Regioselectivity isomer_check Desired Isomer? start->isomer_check iso_35 3,5-Disubstituted isomer_check->iso_35  3,5- iso_34 3,4-Disubstituted isomer_check->iso_34  3,4- catalyst_35 Use Cu(I) or Ru Catalyst iso_35->catalyst_35 solvent_35 Screen Less Polar Solvents catalyst_35->solvent_35 temp_35 Lower Reaction Temperature solvent_35->temp_35 end Achieve High Regioselectivity temp_35->end enamine_route Use Enamine/[3+2] Cycloaddition iso_34->enamine_route enamino_diketone_route Use β-Enamino Diketone Route with Lewis Acid iso_34->enamino_diketone_route enamine_route->end

Caption: Troubleshooting workflow for controlling regioselectivity.

fmo_diagram lumo_no LUMO homo_no HOMO lumo_alkyne LUMO homo_no->lumo_alkyne Minor Interaction homo_alkyne HOMO homo_alkyne->lumo_no Dominant Interaction interaction_35 Favored Interaction (leads to 3,5-isomer)

Caption: FMO control of regioselectivity in isoxazole synthesis.

References

Validation & Comparative

"comparative analysis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL with other COX-2 inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isoxazole-Based Compounds and Other Cyclooxygenase-2 (COX-2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, has been a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. The isoxazole scaffold has emerged as a promising pharmacophore for the development of potent and selective COX-2 inhibitors.

Data Presentation: Comparative COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of several isoxazole-based compounds and other well-known COX-2 inhibitors against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2. A higher SI indicates greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole/Isoxazoline Derivatives
Valdecoxib[1][2]21.9 - 1500.005 - 0.24>91 - 30000
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline[3]2580.00464500
5-(4-fluorophenyl)-2,3-dimethyl-4-phenyl-4-isoxazoline[3]>1000.0316>3162
Established COX-2 Inhibitors (Coxibs)
Celecoxib[4]2.80.09130.8
Rofecoxib[5][6][7]15 - >500.018 - 0.53>28 - >2778
Etoricoxib[8][9]1161.1105
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Diclofenac[7]0.60.23
Indomethacin[7]0.050.120.4

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of COX-2 inhibitors. Below is a representative protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human recombinant or ovine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplates

  • Plate reader for colorimetric or fluorometric detection, or LC-MS/MS for prostaglandin quantification

  • Stop solution (e.g., 1 M HCl)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandin

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing the heme cofactor.

  • Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.

  • Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO only). c. Add the prepared enzyme solution (either COX-1 or COX-2) to all wells except for the blank. d. Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation and Termination: a. Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes). b. Stop the reaction by adding the stop solution.

  • Detection: a. Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions. b. Alternatively, other detection methods such as colorimetric or fluorometric assays that measure the peroxidase activity of COX, or LC-MS/MS for direct prostaglandin measurement can be used.[10][11]

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Liberates PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzes COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates COX2_Inhibitor Isoxazole-Based COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of isoxazole-based compounds.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis (e.g., Isoxazole Derivative) In_Vitro_Screening In Vitro Screening: COX-1 and COX-2 Inhibition Assays Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values & Selectivity Index In_Vitro_Screening->Determine_IC50 Lead_Identification Lead Compound Identification (High Potency & Selectivity) Determine_IC50->Lead_Identification Lead_Identification->Start Synthesize New Analogs In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models of Inflammation) Lead_Identification->In_Vivo_Studies Promising Candidates Pharmacokinetics Pharmacokinetic & Toxicology Studies In_Vivo_Studies->Pharmacokinetics Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials End End: New Drug Candidate Clinical_Trials->End

Caption: A generalized experimental workflow for the development of novel COX-2 inhibitors.

References

Evaluating the Antibacterial Potential of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antibacterial activity of the novel compound 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. While direct experimental data on this specific molecule is not yet available in published literature, we will draw upon data from structurally related isoxazole and isoxazoline derivatives to establish a baseline for comparison and outline the necessary experimental protocols for its evaluation.

Comparative Antibacterial Activity of Isoxazole Derivatives

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting a broad spectrum of biological activities, including antibacterial effects. To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against common Gram-positive and Gram-negative bacteria. These compounds serve as relevant benchmarks for comparison.

CompoundTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL) of Ref.
N3, N5-di(substituted)isoxazole-3,5-diamine derivative (178f) Escherichia coli95Cloxacillin120
N3, N5-di(substituted)isoxazole-3,5-diamine derivative (178f) Staphylococcus aureus-Cloxacillin100
trans-3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] (9) Micrococcus luteus---
Bacillus cereus---
Salmonella typhi---
Staphylococcus aureus---
Serratia marcescens---
Pseudomonas aeruginosa---
Various Isoxazole Derivatives Bacillus subtilis31.25 - 62.5Ampicillin-
Various Isoxazole Derivatives Staphylococcus aureus500--
Various Isoxazole Derivatives Bacillus cereus500--

Experimental Protocols for Antibacterial Activity Screening

To validate the antibacterial efficacy of this compound, standardized methodologies should be employed. The following protocols are based on established practices in antimicrobial screening.

Minimum Inhibitory Concentration (MIC) Determination by Turbidometric Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The turbidometric method is a common broth dilution technique.

Materials:

  • Mueller Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Test compound (this compound)

  • Standard antibiotic (e.g., Cloxacillin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound and the reference antibiotic in MHB in the wells of a microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound based on the size of the growth inhibition zone.

Materials:

  • Mueller Hinton Agar (MHA)

  • Bacterial strains

  • Test compound

  • Standard antibiotic

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Bacterial Seeding: Evenly spread a standardized bacterial inoculum over the surface of the agar.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Compound Application: Add a defined volume of the test compound and the standard antibiotic solution to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for evaluating the antibacterial activity of the target compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Compound Test Compound & Standard MIC_Assay MIC Determination (Broth Dilution) Compound->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound->Diffusion_Assay Bacteria Bacterial Culture Bacteria->MIC_Assay Bacteria->Diffusion_Assay Media Growth Media (Broth/Agar) Media->MIC_Assay Media->Diffusion_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value Zone_Size Measure Inhibition Zone Diffusion_Assay->Zone_Size Compare Compare to Standard & Literature Data MIC_Value->Compare Zone_Size->Compare

Caption: Overall workflow for antibacterial activity screening.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Turbidity (Bacterial Growth) C->D E Identify Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination.

Concluding Remarks

The provided framework offers a robust starting point for the systematic evaluation of the antibacterial properties of this compound. By employing standardized protocols and comparing the results with the provided data for related isoxazole derivatives and standard antibiotics, researchers can effectively determine the compound's potential as a novel antibacterial agent. Future studies should aim to elucidate the mechanism of action to further understand its therapeutic potential.

A Comparative Analysis of the Biological Activities of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL and Valdecoxib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the selective COX-2 inhibitor Valdecoxib and the investigational compound 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. Due to the limited publicly available data on the specific biological activity of this compound, this comparison incorporates data for a structurally related isoxazoline analog, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, to provide a relevant, albeit indirect, assessment.

Executive Summary

Valdecoxib is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its potent anti-inflammatory and analgesic properties are attributed to this selective inhibition, which reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] However, Valdecoxib was withdrawn from the market due to concerns about an increased risk of cardiovascular events.[4]

The isoxazoline and dihydroisoxazole class of compounds has been a subject of interest in the development of novel anti-inflammatory agents.[5][6][7] While specific data for this compound is not available in the reviewed literature, a structurally similar compound, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, has demonstrated potent and highly selective COX-2 inhibitory activity in preclinical studies.[8] This suggests that the 4,5-diphenyl-isoxazoline scaffold may be a promising backbone for the development of new selective COX-2 inhibitors.

Data Presentation: In Vitro Inhibition of Cyclooxygenase Enzymes

The following tables summarize the in vitro inhibitory potency and selectivity of Valdecoxib and a structural analog of this compound against COX-1 and COX-2 enzymes.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundAssay TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Valdecoxib Recombinant Human Enzyme150[9]0.005[9]30000
Human Whole Blood Assay21.9[9]0.24[9]91.25
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline *Recombinant Enzyme258[8]0.004[8]64500

Note: 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline is a structural analog of the topic compound this compound. Data for the exact topic compound is not publicly available.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

COX_Signaling_Pathway cluster_inhibitors Selective COX-2 Inhibitors Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (constitutive)->Prostaglandins (Housekeeping) GI protection, platelet aggregation Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (inducible)->Prostaglandins (Inflammation) Pain, fever, inflammation Valdecoxib Valdecoxib Valdecoxib->COX-2 (inducible) Inhibition Isoxazoline Analog Isoxazoline Analog Isoxazoline Analog->COX-2 (inducible) Inhibition Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible)

Figure 1: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound Preparation Test Compound Preparation Incubation of Enzyme/Blood with Compound Incubation of Enzyme/Blood with Compound Test Compound Preparation->Incubation of Enzyme/Blood with Compound Recombinant COX Enzyme or Whole Blood Recombinant COX Enzyme or Whole Blood Recombinant COX Enzyme or Whole Blood->Incubation of Enzyme/Blood with Compound Addition of Arachidonic Acid Addition of Arachidonic Acid Incubation of Enzyme/Blood with Compound->Addition of Arachidonic Acid Reaction Termination Reaction Termination Addition of Arachidonic Acid->Reaction Termination Measurement of Prostaglandin Levels (ELISA, etc.) Measurement of Prostaglandin Levels (ELISA, etc.) Reaction Termination->Measurement of Prostaglandin Levels (ELISA, etc.) Calculation of IC50 Values Calculation of IC50 Values Measurement of Prostaglandin Levels (ELISA, etc.)->Calculation of IC50 Values

Figure 2: General Experimental Workflow for COX Inhibition Assay.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of COX inhibitors.

In Vitro Human Recombinant COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.

1. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Stannous chloride or other stop solution

  • Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2) ELISA kit

2. Procedure:

  • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution.

  • The concentration of the resulting prostaglandin (PGE2 for COX-2, TXB2 for COX-1) is quantified using an ELISA kit.

  • The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined from a concentration-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant environment.

1. Materials:

  • Freshly drawn human venous blood

  • Anticoagulant (for COX-2 assay, e.g., heparin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Calcium ionophore or thrombin (for COX-1 stimulation)

  • PGE2 and TXB2 ELISA kits

2. Procedure for COX-1 Activity:

  • Aliquots of whole blood are incubated with various concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C.

  • Platelet COX-1 is activated by the endogenous thrombin produced during blood coagulation.

  • After incubation, the blood is allowed to clot, and serum is separated by centrifugation.

  • The concentration of TXB2 in the serum, a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA.

  • IC₅₀ values are calculated based on the inhibition of TXB2 production.[9]

3. Procedure for COX-2 Activity:

  • Heparinized whole blood is incubated with various concentrations of the test compound.

  • COX-2 expression in monocytes is induced by adding LPS and incubating for an extended period (e.g., 24 hours) at 37°C.

  • At the end of the incubation, plasma is separated by centrifugation.

  • The concentration of PGE2, a major product of COX-2 activity, is measured by ELISA.

  • IC₅₀ values are determined from the inhibition of PGE2 synthesis.[9]

Conclusion

Valdecoxib is a potent and selective COX-2 inhibitor with well-documented in vitro and in vivo activity. While direct biological data for this compound is lacking in the public domain, the high potency and selectivity of a structurally related isoxazoline analog suggest that this chemical scaffold holds potential for the development of novel anti-inflammatory agents with a selective COX-2 inhibitory mechanism. Further investigation into the biological activity and safety profile of this compound and its derivatives is warranted to determine their therapeutic potential. Researchers in the field of drug development are encouraged to consider the detailed experimental protocols provided herein for the evaluation of new chemical entities targeting the cyclooxygenase pathway.

References

Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Diphenyl-dihydroisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of diphenyl-dihydroisoxazole derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Diphenyl-dihydroisoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects. The core structure, featuring a five-membered dihydroisoxazole ring flanked by two phenyl groups, offers a versatile scaffold for chemical modification. The strategic placement of various substituents on these phenyl rings can profoundly influence the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.

Comparative Analysis of Biological Activities

To elucidate the structure-activity relationships (SAR), the biological data of various diphenyl-dihydroisoxazole derivatives from multiple studies have been collated and are presented below. The following tables summarize the anticancer, antioxidant, and antimicrobial activities, highlighting the impact of different structural modifications.

Anticancer Activity

The anticancer potential of diphenyl-dihydroisoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
DHI1 HHJurkat21.83 ± 2.35[1]
HL-6019.14 ± 0.18[1]
4i HHJurkat22.31 ± 1.4[1]
HL-6032.68 ± 5.2[1]
HCT-11671.13 ± 6.46[1]
MCF-794.68 ± 8.38[1]
A278046.27 ± 5.95[1]
3d Imidazo[1,2-a]pyrimidine derivative3,5-dichlorophenylMCF-743.4[2]
MDA-MB-23135.9[2]
4d Imidazo[1,2-a]pyrimidine derivative3,5-dichlorophenylMCF-739.0[2]
MDA-MB-23135.1[2]

SAR Insights:

  • The introduction of an indole moiety, as in DHI1 , appears to confer selectivity towards leukemia cell lines (Jurkat and HL-60)[1].

  • A simple diphenyl-dihydroisoxazole (4i ) shows broader but generally lower potency across multiple cell lines compared to the indole-substituted analog[1].

  • The addition of a bulky, heterocyclic imidazo[1,2-a]pyrimidine moiety and dichlorophenyl groups, as seen in compounds 3d and 4d , results in moderate activity against breast cancer cell lines[2]. This suggests that extending the molecular structure with specific heterocyclic systems can be a viable strategy for targeting breast cancer.

Antioxidant Activity

The antioxidant capacity of these derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IDR1R2Antioxidant Activity (DPPH) IC50 (µg/mL)Reference
Compound 9 2,4,6-trimethoxyphenylcarbohydrazide0.07 ± 4.7 × 10⁻³[3]
Compound 10a 2,4,6-trimethoxyphenylaroylcarbohydrazide0.20 ± 3.0 × 10⁻³[3]
Compound 10b 2,4,6-trimethoxyphenylaroylcarbohydrazide0.17 ± 8.3 × 10⁻²[3]

SAR Insights:

  • The presence of multiple methoxy groups on the phenyl ring, as in the 2,4,6-trimethoxyphenyl derivatives, appears to be a key factor for potent antioxidant activity[3].

  • The carbohydrazide and aroylcarbohydrazide substitutions at the C5 position of the dihydroisoxazole ring also contribute significantly to the radical scavenging capacity[3].

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDR1R2MicroorganismMIC (µg/mL)Reference
Compound A 4-chlorophenyl4-methylphenylA. baumannii31.25[4]
Compound B 4-bromophenyl4-methylphenylA. baumannii31.25[4]
Compound C 4-chlorophenyl4-methylphenylM. tuberculosis H37Rv0.98[4]
Compound D 4-bromophenyl4-methylphenylM. tuberculosis H37Rv1.96[4]
PUB9 ThiopheneSubstituted PhenylS. aureus0.125-0.25 (mg/mL)[5]
PUB10 ThiopheneSubstituted PhenylS. aureus0.125-0.25 (mg/mL)[5]

SAR Insights:

  • Halogen substitutions (chloro and bromo) on one of the phenyl rings are crucial for antibacterial activity, particularly against A. baumannii and M. tuberculosis[4].

  • The presence of a thiophene ring in place of a phenyl ring can lead to potent antibacterial activity against S. aureus[5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of Diphenyl-dihydroisoxazole Derivatives from Chalcones

The most common route for synthesizing diphenyl-dihydroisoxazole derivatives involves the cyclization of an intermediate chalcone.

General Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriate acetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) are dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring at room temperature. The reaction mixture is typically stirred for 24 hours. The resulting precipitate is filtered, washed with cold water until neutral, dried, and recrystallized from a suitable solvent like ethanol to yield the chalcone[6][7].

  • Dihydroisoxazole Formation: The synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.03 mol) are refluxed in ethanolic sodium hydroxide (0.01 mol) for approximately 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, dried, and recrystallized from ethanol to afford the final diphenyl-dihydroisoxazole derivative[8].

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Protocol:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in the same solvent is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm[9].

  • Different concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[9].

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[10][11].

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[12].

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the compound, a zone of inhibition (a clear area with no growth) will appear around the disk.

  • The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound[12].

Visualizing the SAR Landscape

To better conceptualize the relationships between chemical structure and biological function, the following diagrams illustrate key synthetic pathways and logical SAR deductions.

G General Synthesis of Diphenyl-dihydroisoxazoles cluster_0 Starting Materials Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (e.g., KOH) Ethanol Aldehyde Substituted Aldehyde Aldehyde->Chalcone Dihydroisoxazole Diphenyl-dihydroisoxazole Derivative Chalcone->Dihydroisoxazole Base (e.g., NaOH) Ethanol, Reflux Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Dihydroisoxazole

Caption: Synthetic pathway for diphenyl-dihydroisoxazole derivatives.

SAR_Anticancer SAR for Anticancer Activity Core Diphenyl-dihydroisoxazole Core Indole Indole Moiety Core->Indole Addition of Heterocycle Bulky Heterocycle (e.g., Imidazopyrimidine) Core->Heterocycle Addition of Halogen Halogen on Phenyl Ring Core->Halogen Addition of Leukemia Increased Selectivity for Leukemia Cells Indole->Leukemia Leads to BreastCancer Moderate Activity against Breast Cancer Heterocycle->BreastCancer Leads to

Caption: Structure-activity relationships for anticancer derivatives.

This guide serves as a foundational resource for researchers in the field. The presented data and protocols offer a starting point for the design and synthesis of novel diphenyl-dihydroisoxazole derivatives with enhanced biological activities. Further investigations, including quantitative structure-activity relationship (QSAR) studies and in vivo experiments, will be crucial in translating the potential of these compounds into tangible therapeutic solutions.

References

Cross-Reactivity Profile of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. As an intermediate in the synthesis of the selective cyclooxygenase-2 (COX-2) inhibitor Valdecoxib, its pharmacological profile is primarily evaluated in the context of COX enzyme inhibition. This document offers a comparison with established COX-2 inhibitors, supported by experimental data on enzyme inhibition and clinical cross-reactivity.

Introduction to this compound and COX-2 Inhibition

This compound is a key chemical intermediate for Valdecoxib, a potent and selective inhibitor of the COX-2 enzyme. The therapeutic action of Valdecoxib and other drugs in its class, known as "coxibs," is derived from the selective inhibition of COX-2, an enzyme responsible for mediating inflammation and pain. A critical aspect of the safety profile of COX-2 inhibitors is their potential for cross-reactivity in individuals with hypersensitivity to non-steroidal anti-inflammatory drugs (NSAIDs). This cross-reactivity is often linked to the degree of selectivity for COX-2 over its isoform, COX-1, and the specific chemical structure of the drug.

Comparative Analysis of COX-1 and COX-2 Inhibition

The primary determinant of the cross-reactivity profile of a COX-2 inhibitor is its selectivity. A higher ratio of IC50 (half-maximal inhibitory concentration) for COX-1 to COX-2 indicates greater selectivity for COX-2, which is generally associated with a lower risk of cross-reactivity in patients with NSAID hypersensitivity. The following table summarizes the in vitro inhibitory activity of Valdecoxib and other COX-2 inhibitors against human COX-1 and COX-2 enzymes.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Various Coxibs

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Valdecoxib21.9[1]0.24[1]91.25
Celecoxib6.60.04165
Rofecoxib180.536
Etoricoxib1620.47344
Meloxicam376.16.1[2]
Nimesulide7.30.5313.77

Note: IC50 values can vary between different assay systems. The data presented here are from human whole blood assays for comparative purposes.

Clinical Cross-Reactivity of COX-2 Inhibitors

Clinical studies have evaluated the tolerability of various COX-2 inhibitors in patients with a history of hypersensitivity reactions to NSAIDs, such as aspirin-exacerbated respiratory disease (AERD) and NSAID-induced urticaria/angioedema. The table below summarizes the observed rates of cross-reactivity from clinical trials.

Table 2: Clinical Cross-Reactivity of Selective COX-2 Inhibitors in NSAID-Hypersensitive Patients

COX-2 InhibitorPatient PopulationNumber of PatientsCross-Reactivity Rate (%)
CelecoxibNSAID-hypersensitive (various reactions)3072.0[3]
EtoricoxibNSAID-hypersensitive (various reactions)653.0[4]
MeloxicamNSAID-hypersensitive (various reactions)2166.0[3]
NimesulideCross-reactive NSAID hypersensitivity3321.2[5]
RofecoxibNSAID-induced urticaria/angioedema761.3

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This assay is a widely used method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compound (e.g., this compound) and reference inhibitors dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

  • Standard laboratory equipment (e.g., incubator, centrifuge).

Methodology:

COX-1 Activity (Thromboxane B2 Production):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for a specified period (e.g., 15 minutes) at 37°C.

  • Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.

  • The samples are then centrifuged to separate the serum.

  • The concentration of TXB2 in the serum is measured using a specific ELISA kit.

COX-2 Activity (Prostaglandin E2 Production):

  • Aliquots of heparinized whole blood are pre-incubated with aspirin to irreversibly inhibit platelet COX-1.

  • The blood is then incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

  • Various concentrations of the test compound or vehicle are added to the blood samples and incubated for a specified time.

  • The samples are centrifuged to separate the plasma.

  • The concentration of PGE2 in the plasma is measured using a specific ELISA kit.

Data Analysis: The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Prostaglandin E Receptors Arachidonic Acid Arachidonic Acid COX2 COX2 Arachidonic Acid->COX2 substrate PGH2 PGH2 COX2->PGH2 converts to PGES PGES PGH2->PGES substrate PGE2 PGE2 PGES->PGE2 produces EP1 EP1 PGE2->EP1 binds to EP2 EP2 PGE2->EP2 binds to EP3 EP3 PGE2->EP3 binds to EP4 EP4 PGE2->EP4 binds to Downstream Signaling Downstream Signaling EP1->Downstream Signaling activates EP2->Downstream Signaling activates EP3->Downstream Signaling activates EP4->Downstream Signaling activates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid releases Inflammation & Pain Inflammation & Pain Downstream Signaling->Inflammation & Pain leads to Coxibs COX-2 Inhibitors (e.g., Valdecoxib) Coxibs->COX2 inhibit

Caption: COX-2 signaling pathway and the inhibitory action of coxibs.

Experimental_Workflow cluster_prep Sample Preparation cluster_cox1 COX-1 Inhibition Assay cluster_cox2 COX-2 Inhibition Assay cluster_analysis Data Analysis start Collect Human Whole Blood add_anticoagulant Add Anticoagulant start->add_anticoagulant aliquot Aliquot Blood add_anticoagulant->aliquot incubate_compound_cox1 Incubate with Test Compound aliquot->incubate_compound_cox1 inhibit_cox1 Inhibit COX-1 (Aspirin) aliquot->inhibit_cox1 induce_clotting Induce Clotting (1 hr, 37°C) incubate_compound_cox1->induce_clotting centrifuge_serum Centrifuge for Serum induce_clotting->centrifuge_serum measure_txb2 Measure TXB2 (ELISA) centrifuge_serum->measure_txb2 calculate_inhibition Calculate % Inhibition measure_txb2->calculate_inhibition induce_cox2 Induce COX-2 (LPS) (24 hrs, 37°C) inhibit_cox1->induce_cox2 incubate_compound_cox2 Incubate with Test Compound induce_cox2->incubate_compound_cox2 centrifuge_plasma Centrifuge for Plasma incubate_compound_cox2->centrifuge_plasma measure_pge2 Measure PGE2 (ELISA) centrifuge_plasma->measure_pge2 measure_pge2->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for determining COX-1 and COX-2 inhibition.

References

A Comparative Guide to the Synthetic Routes of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, a key intermediate in the synthesis of the COX-2 inhibitor, Valdecoxib.[1] The following sections detail three distinct synthetic strategies, presenting their experimental protocols, and a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of the this compound core can be achieved through several methodologies. The most prominent and industrially applied method is a direct cyclization approach starting from deoxybenzoin. Alternative routes, leveraging fundamental heterocyclic chemistry principles, include the well-established 1,3-dipolar cycloaddition and the reaction of α,β-unsaturated ketones with hydroxylamine. This guide will explore these three pathways, outlining their respective advantages and limitations.

Route 1: Cyclization of Deoxybenzoin Oxime

This is a widely patented and direct route for the synthesis of the target molecule.[2] It commences with the readily available starting material, deoxybenzoin, and proceeds through the formation of an oxime intermediate, which is then cyclized.

Experimental Protocol

Step 1: Synthesis of Deoxybenzoin Oxime

To a solution of deoxybenzoin (1 equivalent) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the product is precipitated by the addition of water, filtered, washed with water, and dried to yield deoxybenzoin oxime.

Step 2: Cyclization to this compound

Deoxybenzoin oxime (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF (2.2 equivalents) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. Ethyl acetate (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Data Presentation
ParameterValueReference
Starting Material Deoxybenzoin[2]
Key Reagents Hydroxylamine HCl, Sodium Acetate, LDA, Ethyl Acetate[2]
Overall Yield 60-70%Estimated from patents
Reaction Time 18-24 hours[2]
Purification Column Chromatography[2]

Workflow Diagram

G Deoxybenzoin Deoxybenzoin Oxime Deoxybenzoin Oxime Deoxybenzoin->Oxime Oximation Hydroxylamine Hydroxylamine HCl, Sodium Acetate Cyclization Cyclization Oxime->Cyclization Deprotonation LDA LDA, THF, -78°C EthylAcetate Ethyl Acetate Product This compound Cyclization->Product Annulation

Caption: Synthetic workflow for Route 1: Cyclization of Deoxybenzoin Oxime.

Route 2: 1,3-Dipolar Cycloaddition

This classical approach to isoxazoline synthesis involves the [3+2] cycloaddition of a nitrile oxide with an alkene.[3][4] For the target molecule, this would involve the reaction of benzonitrile oxide with 2-phenylpropene, followed by hydroxylation.

Experimental Protocol

Step 1: In-situ Generation of Benzonitrile Oxide and Cycloaddition

Benzaldoxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. To this solution, N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0°C. The mixture is stirred for 1 hour. Then, 2-phenylpropene (1.2 equivalents) is added, followed by the dropwise addition of triethylamine (1.5 equivalents). The reaction is stirred at room temperature for 24 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 5-methyl-3,5-diphenyl-4,5-dihydroisoxazole is purified by column chromatography.

Step 2: Hydroxylation of the Isoxazoline Ring

The purified isoxazoline from the previous step is dissolved in a suitable solvent, and a hydroxylating agent, such as dimethyldioxirane (DMDO) or a peroxy acid (e.g., m-CPBA), is added at low temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography to yield the final product.

Data Presentation
ParameterValueReference
Starting Materials Benzaldoxime, 2-Phenylpropene[3][4]
Key Reagents NCS, Triethylamine, m-CPBA[3][4]
Overall Yield 40-50% (two steps)Estimated from literature
Reaction Time 24-48 hours[3]
Purification Column Chromatography (x2)[4]

Workflow Diagram

G Benzaldoxime Benzaldoxime NitrileOxide Benzonitrile Oxide (in-situ) Benzaldoxime->NitrileOxide NCS NCS Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Phenylpropene 2-Phenylpropene Isoxazoline 5-Methyl-3,5-diphenyl- 4,5-dihydroisoxazole Cycloaddition->Isoxazoline Hydroxylation Hydroxylation Isoxazoline->Hydroxylation Product This compound Hydroxylation->Product mCPBA m-CPBA

Caption: Synthetic workflow for Route 2: 1,3-Dipolar Cycloaddition.

Route 3: Reaction of an α,β-Unsaturated Ketone with Hydroxylamine

This method involves the synthesis of a suitable α,β-unsaturated ketone (chalcone derivative) followed by its reaction with hydroxylamine to form the dihydroisoxazole ring.[5]

Experimental Protocol

Step 1: Synthesis of 1,2-diphenyl-2-buten-1-one

Deoxybenzoin (1 equivalent) is reacted with acetaldehyde (1.5 equivalents) in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is stirred at room temperature for 12 hours. The product is then isolated by extraction and purified by crystallization or column chromatography.

Step 2: Formation of the 4,5-dihydroisoxazole ring

The synthesized 1,2-diphenyl-2-buten-1-one (1 equivalent) is dissolved in ethanol, and hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium hydroxide or potassium carbonate) are added. The mixture is refluxed for 6-8 hours. After cooling, the product is isolated by extraction and purified by column chromatography to yield 5-methyl-3,4-diphenyl-4,5-dihydroisoxazole.

Step 3: Hydroxylation

Similar to Route 2, the resulting isoxazoline is hydroxylated at the 5-position using an appropriate oxidizing agent like DMDO or a peroxy acid to obtain the final product.

Data Presentation
ParameterValueReference
Starting Material Deoxybenzoin, Acetaldehyde[5]
Key Reagents Sodium Ethoxide, Hydroxylamine HCl, Base, m-CPBA[5]
Overall Yield 30-40% (three steps)Estimated from literature
Reaction Time 24-36 hours[5]
Purification Crystallization/Column Chromatography (x2)[5]

Workflow Diagram

G Deoxybenzoin Deoxybenzoin Chalcone 1,2-diphenyl-2-buten-1-one Deoxybenzoin->Chalcone Aldol Condensation Acetaldehyde Acetaldehyde, Base Isoxazoline 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazole Chalcone->Isoxazoline Cyclization Hydroxylamine Hydroxylamine HCl, Base Hydroxylation Hydroxylation Isoxazoline->Hydroxylation Product This compound Hydroxylation->Product mCPBA m-CPBA

Caption: Synthetic workflow for Route 3: From an α,β-Unsaturated Ketone.

Comparison and Conclusion

| Feature | Route 1: Deoxybenzoin Cyclization | Route 2: 1,3-Dipolar Cycloaddition | Route 3: α,β-Unsaturated Ketone | |---|---|---| | Overall Yield | Good (60-70%) | Moderate (40-50%) | Low to Moderate (30-40%) | | Number of Steps | 2 | 2 | 3 | | Atom Economy | High | Moderate | Low | | Scalability | High (industrially proven) | Moderate | Moderate | | Reagent Safety | Requires strong base (LDA) | Use of NCS and peroxy acids | Use of strong base | | Starting Material Cost | Low to moderate | Low to moderate | Low to moderate |

The 1,3-Dipolar Cycloaddition (Route 2) offers a versatile and well-established alternative. While the overall yield is lower and it requires a subsequent hydroxylation step, its predictability and broad substrate scope make it a valuable tool for the synthesis of analogues and for medicinal chemistry exploration.

The reaction of an α,β-Unsaturated Ketone (Route 3) is a more classical, multi-step approach. While it utilizes fundamental and well-understood reactions, the lower overall yield and additional synthetic and purification steps make it less efficient compared to the other two routes for the specific target molecule.

The choice of synthetic route will ultimately depend on the specific objectives of the research or development program, including the desired scale of synthesis, available resources, and the need for structural diversity. For the specific synthesis of the title compound, particularly on a larger scale, Route 1 is demonstrably superior.

References

In Vivo Efficacy of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL Analogues Compared to Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of a representative 3,4-diphenyl-4,5-dihydroisoxazole derivative against standard non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of published in vivo data for 5-Methyl-3,4-diphenyl-4,5-diphenyl-4,5-dihydroisoxazol-5-ol, this guide will focus on a structurally similar and well-characterized analogue: 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline . This analogue has demonstrated significant anti-inflammatory and analgesic properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).

The primary model for assessing in vivo anti-inflammatory activity discussed herein is the carrageenan-induced rat paw edema model, a standard and widely used assay for the evaluation of acute inflammation.[1][2] The efficacy of the isoxazoline analogue will be compared to two established NSAIDs: Indomethacin , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established method to evaluate the efficacy of anti-inflammatory agents.[1][2] Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw, leading to a measurable increase in paw volume (edema). The reduction in paw edema following treatment with a test compound, as compared to a control group, is a measure of its anti-inflammatory activity.

CompoundDoseTime Post-CarrageenanPaw Edema Inhibition (%)Reference
Indomethacin 10 mg/kg2 hours54%[3]
3 hours54%[3]
4 hours54%[3]
5 hours33%[3]
Celecoxib 10 mg/kg3 hours82.5% - 84%[4]
50 mg/kg3 hours~48%[5]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of many isoxazole derivatives, including the analogue discussed, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

During an inflammatory response, various stimuli (e.g., cytokines, endotoxins) lead to the upregulation of COX-2. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, compounds like 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline can reduce the production of these pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function. This selectivity is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Isoxazoline Isoxazoline Analogue (e.g., 2,3-dimethyl-5-(4-methylsulfonylphenyl) -4-phenyl-4-isoxazoline) Isoxazoline->COX2 Inhibits Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediates

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by the isoxazoline analogue.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This protocol outlines the standard procedure for inducing and measuring acute inflammation in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Test compound (isoxazoline analogue) and standard drugs (Indomethacin, Celecoxib)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control group (vehicle only)

    • Standard drug group(s) (e.g., Indomethacin 10 mg/kg, Celecoxib 10 mg/kg)

    • Test compound group(s) (various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drugs, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema for each treated group is then calculated relative to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Animal Grouping Fasting->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Administration Drug/Vehicle Administration Baseline->Administration Induction Carrageenan Injection (0.1 mL, 1%) Administration->Induction 1 hour Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

While direct comparative in vivo efficacy data for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is not currently available, the analysis of its close structural analogue, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, provides strong evidence for the anti-inflammatory potential of this class of compounds. The selective inhibition of COX-2 is a promising mechanism of action that suggests a favorable therapeutic profile with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin. The in vivo efficacy of this analogue is expected to be comparable to or potentially greater than that of Celecoxib, another selective COX-2 inhibitor. Further in vivo studies using standardized models such as the carrageenan-induced paw edema assay are warranted to fully elucidate the anti-inflammatory profile of this compound and directly compare its potency to existing standards of care.

References

Cytotoxicity of Isoxazoline Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of recently developed isoxazoline derivatives, supported by experimental data from peer-reviewed studies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of various isoxazoline analogs across a panel of human cancer cell lines. The data highlights the diverse potency of these compounds and their varying selectivity towards different cancer types.

Compound/Analog ReferenceCancer Cell LineCell Line TypeIC50 (µM)Citation
Indolylisoxazolines
Compound 6cC4-2Prostate Cancer2.5 - 5.0[1]
Compound 6iC4-2Prostate Cancer2.5 - 5.0[1]
Monoterpene Isoxazolines
Derivative 16aHT1080Fibrosarcoma16.1[2]
Derivative 16bHT1080Fibrosarcoma10.72[2]
Derivative 16cHT1080Fibrosarcoma9.02[2]
(R)-carvone Derivatives
Compound 4dHT-1080Fibrosarcoma15.59 ± 3.21[3]
Compound 4dA-549Lung Cancer18.32 ± 2.73[3]
Compound 4dMCF-7Breast Cancer17.28 ± 0.33[3]
Compound 4dMDA-MB-231Breast Cancer19.27 ± 2.73[3]
Isoxazole Chalcone Derivatives
Compound 10aDU145Prostate Cancer0.96[2]
Compound 10bDU145Prostate Cancer1.06[2]
Forskolin Isoxazole Derivative
Compound 6MCF-7Breast Cancer0.5[2]
Bromopyrrolidine Alkaloid Isoxazole
Compound 36aKB403Oral Cancer2.45[2]
Bicyclic Isoxazolines
Compound 1HCT-116Colon Cancer20.8 ± 5[4]
Compound 2HCT-116Colon Cancer17.7[4]
Tetrazole-linked Isoxazolines
Compound 4hA549Lung Cancer1.51[3]
Compound 4iA549Lung Cancer1.49[3]
Isoxazole-Amide Analogs
Compound 2dHeLaCervical Cancer15.48[5]
Compound 2dHep3BLiver Cancer~23[5]
Compound 2eHep3BLiver Cancer~23[5]
Spiro-isoxazolines
p-chloro aromatic substituentMCF-7, MDA-MB-231, Prostate Cancer LinesBreast & Prostate43 - 56[6]

Experimental Protocols

The cytotoxic effects of the isoxazoline analogs listed above were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol for this colorimetric assay is as follows:

MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isoxazoline analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that isoxazoline analogs exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized workflow for investigating the pro-apoptotic effects of these compounds.

G cluster_treatment Cell Treatment CancerCells Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Treatment Treat with Isoxazoline Analogs (Varying Concentrations & Time) CancerCells->Treatment AnnexinV Annexin V-FITC/PI Staining (Flow Cytometry) Treatment->AnnexinV Measure Phosphatidylserine Externalization Caspase Caspase-3/7 Activity Assay Treatment->Caspase Measure Executioner Caspase Activity PARP PARP Cleavage (Western Blot) Treatment->PARP Detect Apoptotic Marker DNA DNA Fragmentation Assay Treatment->DNA Visualize DNA Damage EarlyApoptosis Early Apoptosis (Annexin V+/PI-) AnnexinV->EarlyApoptosis LateApoptosis Late Apoptosis (Annexin V+/PI+) AnnexinV->LateApoptosis CaspaseActivation Increased Caspase-3/7 Activity Caspase->CaspaseActivation PARPCleavage Cleavage of PARP-1 PARP->PARPCleavage DNAFragmentation DNA Laddering DNA->DNAFragmentation

Caption: Experimental workflow for apoptosis induction analysis.

Further mechanistic studies have revealed that some isoxazoline derivatives can induce cell cycle arrest, particularly at the G2/M phase.[2][5] For instance, certain analogs have been shown to disrupt microtubule polymerization, a critical process for cell division.[7] The activation of caspase-3/7 is a common downstream event, confirming the induction of the apoptotic cascade.[2][8] Some compounds have also been found to inhibit cell migration, suggesting their potential to prevent metastasis.[1]

References

A Comparative Guide to Benchmarking the Purity of Synthesized 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of newly synthesized 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL. Ensuring high purity is critical for the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This document outlines key analytical methodologies, presents comparative data between a newly synthesized batch and a certified reference standard, and provides detailed experimental protocols.

Introduction to Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its biological activity, safety profile, and stability. Impurities, which can originate from starting materials, intermediates, byproducts, or degradation products, may exhibit their own pharmacological or toxicological effects. Therefore, rigorous analytical testing is essential to quantify the purity of a synthesized compound and identify any impurities present.

This guide focuses on a comparative analysis of a newly synthesized batch of this compound against a well-characterized, high-purity reference standard of the same compound. The analytical techniques discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis—are orthogonal methods that provide a comprehensive purity profile.[1][2][3][4]

Comparative Purity Analysis

The purity of the newly synthesized batch of this compound was benchmarked against a certified reference standard. The results from the different analytical techniques are summarized below.

Table 1: Purity Comparison of Synthesized Batch vs. Reference Standard

Analytical TechniquePurity of Synthesized Batch (%)Purity of Reference Standard (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC (UV, 254 nm)98.7≥ 99.80.01%0.03%
GC-MS (Total Ion Chromatogram)98.2 (Volatile impurities detected)Not applicable (Non-volatile)0.005%0.015%
Quantitative ¹H-NMR (qNMR)99.1 (Absolute Purity)≥ 99.5 (Certified)--
Elemental Analysis (CHN)C: 75.85, H: 5.97, N: 5.53C: 75.87, H: 5.97, N: 5.53 (Theoretical)--

Table 2: Identification and Quantification of Impurities in Synthesized Batch

ImpurityStructure (if identified)Concentration (%) by HPLCNotes
Impurity AUnreacted Benzyl Phenyl Ketone0.45Starting Material
Impurity BUnreacted HydroxylamineNot detected by HPLCVolatile, detected by GC-MS
Impurity CDehydrated byproduct0.60Process-related impurity
Unknown Impurities-0.25Sum of other minor peaks

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the sample and quantify impurities by separating the components of the mixture.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

  • Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane.

  • Analysis: Identification of impurities is based on their mass spectra and retention times.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Objective: To determine the absolute purity of the sample using an internal standard.[1][4][5][6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T1).

  • Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.

4. Elemental Analysis (CHN)

  • Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the sample and compare it to the theoretical values.[3]

  • Instrumentation: A CHN elemental analyzer.

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.

  • Analysis: The instrument software calculates the percentage of each element. The results should be within ±0.4% of the theoretical values for a pure compound.

Visualizing the Benchmarking Workflow and a Relevant Signaling Pathway

The following diagrams illustrate the logical flow of the purity benchmarking process and a hypothetical signaling pathway where a pure form of this compound might be investigated for its biological activity.

G Purity Benchmarking Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Benchmarking cluster_comparison Data Comparison & Reporting synthesis Synthesize Batch purification Initial Purification (e.g., Crystallization) synthesis->purification hplc HPLC Purity purification->hplc gcms GC-MS for Volatiles purification->gcms qnmr qNMR Absolute Purity purification->qnmr ea Elemental Analysis purification->ea compare Compare to Reference Standard hplc->compare gcms->compare qnmr->compare ea->compare report Generate Purity Report compare->report ref_std Certified Reference Standard ref_std->compare

Caption: Workflow for purity benchmarking of the synthesized compound.

G Hypothetical Signaling Pathway compound 5-Methyl-3,4-diphenyl- 4,5-dihydroisoxazol-5-OL receptor Target Receptor compound->receptor Binds and Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: A potential signaling pathway for biological activity studies.

References

Unveiling the Action of a Potential Anti-Inflammatory Agent: A Comparative Guide to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is a heterocyclic organic compound belonging to the isoxazoline family. While direct pharmacological studies on this specific molecule are not extensively published, its critical role as a direct precursor in the synthesis of the well-established nonsteroidal anti-inflammatory drug (NSAID), Valdecoxib, strongly indicates a shared mechanism of action. This guide provides a comprehensive comparison of the hypothesized mechanism of action of this compound with its active counterpart, Valdecoxib, and other selective COX-2 inhibitors.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this compound is presumed to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation.[3][4] By selectively blocking COX-2, the production of these pro-inflammatory prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.[2][3] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as COX-1 is involved in protective functions such as maintaining the integrity of the stomach lining.[4]

Valdecoxib, the downstream product of the title compound, is a potent and selective COX-2 inhibitor.[5][6] The structural similarity and synthetic relationship strongly suggest that this compound will exhibit a similar, albeit potentially less potent, inhibitory profile.

Comparative Performance Data

To contextualize the potential efficacy of this compound, the following table presents the in vitro inhibitory concentrations (IC50) of Valdecoxib and other notable selective COX-2 inhibitors against human recombinant COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib0.005[5][6]140[5][6]>28,000
Celecoxib0.05[7]15[7]300
Rofecoxib0.5[7]>100[8]>200
Etoricoxib1.2[8]127[8]106

Structure-Activity Relationship

The selectivity of diaryl-substituted heterocyclic compounds like Valdecoxib and, by extension, this compound, for the COX-2 enzyme is attributed to key structural features. The active site of COX-2 is larger and has a side pocket that is absent in the COX-1 isoform.[9] The sulfonamide group (or a similar polar moiety) on one of the phenyl rings of these inhibitors can bind to this secondary pocket in COX-2, conferring selectivity.[4][9] The isoxazole core acts as a central scaffold, orienting the two phenyl groups for optimal interaction with the enzyme's active site.[10]

Experimental Protocols

To empirically determine and confirm the mechanism of action of this compound, a COX-2 inhibitor screening assay can be performed.

In Vitro Fluorometric COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compound and the positive control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Human recombinant COX-2 enzyme

  • Inhibitor Addition: Add the diluted test compound, positive control, or vehicle (for enzyme control) to the respective wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Visualizations

Below are diagrams illustrating the key pathways and workflows discussed.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 5-Methyl-3,4-diphenyl-4,5- dihydroisoxazol-5-OL (Hypothesized) Inhibitor->COX2 Inhibition

Caption: Hypothesized COX-2 inhibition pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Buffers, etc.) Reaction_Setup Set up Reaction in 96-Well Plate Reagent_Prep->Reaction_Setup Compound_Dilution Create Serial Dilutions of Test Compound Compound_Dilution->Reaction_Setup Pre_incubation Pre-incubate with Inhibitor Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Fluorescence Measurement Reaction_Initiation->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Calculate IC50 Value Percent_Inhibition->IC50_Calculation

Caption: Workflow for COX-2 inhibition assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary safety concerns associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, adherence to strict safety protocols is mandatory.

Summary of Hazards:

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2H315
Causes serious eye irritationEye Irrit. 2AH319
May cause respiratory irritationSTOT SE 3H335

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, eye protection, and face protection. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or fumes.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Disposal:

  • Initial Preparation:

    • Ensure all personnel involved in the disposal process are fully trained on the hazards of the chemical and the correct disposal procedures.

    • Verify that a designated, properly labeled, and sealed waste container is available for the collection of this compound waste. The container should be kept in a cool, dry, and well-ventilated storage area.

  • Collection of Waste:

    • Carefully transfer any surplus or non-recyclable this compound into the designated waste container.

    • When handling the solid form, take measures to avoid the formation of dust. Use tools and techniques that minimize agitation of the powder.

    • For any contaminated materials, such as weighing paper, pipette tips, or gloves, place them in the same designated waste container.

  • Container Management:

    • Securely close the waste container after each addition of waste to prevent the release of vapors or dust.

    • Clearly label the container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Arranging for Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the waste disposal company regarding packaging, labeling, and pickup.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.

    • Dispose of any cleaning materials (e.g., wipes, absorbent pads) in the designated chemical waste container.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Identify Waste ppe Don Personal Protective Equipment (PPE) start->ppe 1. Safety First container Prepare Labeled Waste Container ppe->container 2. Prepare Collection transfer Transfer Chemical Waste to Container container->transfer seal Securely Seal Container transfer->seal 3. Containment contact Contact Licensed Waste Disposal Company seal->contact schedule Schedule Waste Pickup contact->schedule 4. Professional Handover end End: Waste Disposed schedule->end 5. Completion

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guidance for 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides crucial safety and logistical information for handling 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (CAS RN: 181696-73-1). Due to the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on available GHS data and general safety protocols for handling potentially hazardous research chemicals. It is imperative to treat this compound with a high degree of caution.

Hazard Summary

While comprehensive toxicological data is not available, GHS information suggests that this compound may cause an allergic skin reaction[1]. As with any novel chemical, it should be handled as a potentially hazardous substance, assuming it may have irritant properties and unknown long-term health effects.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical splash-proof and worn at all times.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
RespiratorA NIOSH-approved respirator may be necessary for large spills or if work cannot be conducted in a fume hood.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical to ensure a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Log the chemical into the laboratory inventory.

2. Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials, such as strong oxidizing agents.

3. Handling (in a Chemical Fume Hood):

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

Waste TypeDisposal Procedure
Chemical Waste Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
Contaminated Materials Dispose of all contaminated items (e.g., gloves, weigh boats, paper towels) in the designated solid hazardous waste stream.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label before disposing of the container according to institutional guidelines.

Note: Always follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour any waste containing this compound down the drain.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
Reactant of Route 2
Reactant of Route 2
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.